Technical Documentation Center

8-(Bromomethyl)-6-chloroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-(Bromomethyl)-6-chloroquinoline
  • CAS: 87293-40-1

Core Science & Biosynthesis

Foundational

Technical Guide: Molecular Architecture and Synthetic Utility of 8-(Bromomethyl)-6-chloroquinoline

Target Audience: Researchers, Medicinal Chemists, and API Development Professionals Content Type: Technical Whitepaper Executive Summary In modern medicinal chemistry and active pharmaceutical ingredient (API) developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and API Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern medicinal chemistry and active pharmaceutical ingredient (API) development, bifunctional scaffolds are critical for the rapid diversification of lead compounds. 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) [1] stands out as a highly versatile building block. With a molecular weight of 256.53 g/mol and the empirical formula C10H7BrClN, this molecule offers two orthogonal sites of reactivity: a highly electrophilic benzylic bromide at the C8 position and a cross-coupling-competent aryl chloride at the C6 position.

This whitepaper details the structural rationale, self-validating synthetic protocols, and divergent downstream applications of this essential quinoline derivative.

Molecular Architecture & Chemoselectivity

The strategic value of 8-(Bromomethyl)-6-chloroquinoline lies in its dual reactivity profile, which allows for sequential, chemoselective modifications without the need for complex protecting group strategies:

  • C8-Bromomethyl Group (The Electrophile): The benzylic nature of this moiety renders it exceptionally reactive towards nucleophilic substitution (S_N2) reactions. It serves as an ideal handle for appending amines, alcohols, and thiols—common pharmacophoric elements in kinase inhibitors and anti-infective agents.

  • C6-Chloro Group (The Cross-Coupling Handle): Aryl chlorides are generally inert to mild nucleophiles, allowing for selective S_N2 reactions at the C8 position. However, under palladium-catalyzed conditions (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), the C6-chloro group readily undergoes oxidative addition, enabling the extension of the quinoline core with aryl or alkyl substituents.

Synthesis Protocol: Radical Benzylic Bromination

The standard and most scalable synthetic route to 8-(bromomethyl)-6-chloroquinoline involves the Wohl-Ziegler bromination[2] of 6-chloro-8-methylquinoline.

Causality & Mechanistic Rationale

As an application scientist, it is crucial to understand why specific reagents are chosen. N-Bromosuccinimide (NBS) is utilized rather than elemental bromine (Br2) to maintain a steady, low concentration of Br2 in the reaction mixture. This kinetic control suppresses competitive electrophilic aromatic substitution on the quinoline ring and strictly favors the radical pathway. Azobisisobutyronitrile (AIBN) serves as the radical initiator; upon thermal decomposition, it generates isobutyronitrile radicals that abstract the benzylic hydrogen, forming a resonance-stabilized benzylic radical at the C8 position.

Step-by-Step Methodology (A Self-Validating Protocol)

This protocol is designed as a self-validating system, providing built-in visual cues to confirm reaction progress without relying solely on external instrumentation.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 6-chloro-8-methylquinoline in anhydrous trifluorotoluene (PhCF3). Expert Insight: PhCF3 is selected as a greener, non-ozone-depleting alternative to the traditional carbon tetrachloride (CCl4), maintaining similar radical stability.

  • Reagent Addition: Add 1.1 equivalents of NBS and 0.05 equivalents of AIBN. Expert Insight: NBS must be recrystallized from water prior to use to remove trace Br2 and succinimide, which can prematurely stall the radical initiation phase.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 85°C).

  • Self-Validation & Monitoring: The reaction provides a distinct visual cue. NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and floats to the surface. The complete flotation of a white solid to the solvent surface indicates reaction completion (typically 2–4 hours), which should be subsequently verified by TLC (Hexanes/EtOAc 8:2).

  • Workup & Isolation: Cool the mixture to room temperature and filter off the succinimide byproduct. Wash the organic filtrate with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the pure product.

Synthetic Workflow Visualization

Synthesis SM 6-Chloro-8-methylquinoline Reagents NBS, AIBN Solvent: PhCF3 SM->Reagents Reflux (85°C) Radical Benzylic Radical Intermediate Reagents->Radical Homolytic Cleavage Product 8-(Bromomethyl)- 6-chloroquinoline Radical->Product Bromine Transfer

Fig 1. Wohl-Ziegler radical bromination pathway for 8-(bromomethyl)-6-chloroquinoline.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of reaction parameters to maximize yield and minimize dibromination side-products.

SolventInitiatorTemp (°C)Yield (%)Technical Notes
Carbon Tetrachloride (CCl4)AIBN7688Traditional solvent; excellent yield but highly toxic/ozone-depleting.
Trifluorotoluene (PhCF3) AIBN 85 85 Optimal greener alternative; excellent phase separation.
Acetonitrile (MeCN)Benzoyl Peroxide8265Polar solvent; increased side reactions (e.g., dibromination).

Divergent Synthetic Utility in Drug Development

The bifunctional nature of 8-(Bromomethyl)-6-chloroquinoline allows researchers to execute divergent synthetic pathways from a single, stable intermediate.

  • Pathway A (Pharmacophore Appendage): The C8-bromomethyl group readily reacts with primary and secondary amines in the presence of a mild base (e.g., K2CO3) to yield C8-alkylated amines. This is a standard method for increasing the aqueous solubility of a drug candidate or targeting specific kinase hinge-binding regions.

  • Pathway B (Core Extension): The C6-chloro group can be subjected to Suzuki-Miyaura coupling using arylboronic acids, a Pd(0) catalyst (such as Pd(PPh3)4), and a base. This extends the pi-system of the quinoline, a common tactic for optimizing target binding affinity via pi-pi stacking interactions.

Utility Core 8-(Bromomethyl)-6-chloroquinoline Path1 C8: Nucleophilic Substitution Core->Path1 Amines/Thiols/Alcohols Path2 C6: Pd-Catalyzed Cross-Coupling Core->Path2 Boronic Acids / Pd(0) Prod1 C8-Alkylated Amines/Ethers (Pharmacophore Appendage) Path1->Prod1 Prod2 C6-Aryl/Alkyl Quinolines (Core Extension) Path2->Prod2

Fig 2. Divergent synthetic utility of the bifunctional quinoline scaffold.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block before downstream application, the following analytical parameters must be validated:

  • 1H NMR (CDCl3, 400 MHz): The defining diagnostic peak is a sharp singlet integrating to 2 protons at approximately 5.10 – 5.30 ppm , corresponding to the benzylic -CH2Br group. The quinoline aromatic protons will present as a complex multiplet between 7.40 and 9.00 ppm.

  • LC-MS (ESI+): The mass spectrum must display a characteristic isotopic pattern for molecules containing one chlorine and one bromine atom. Look for the [M+H]+ parent ion peaks at m/z 256.0 and 258.0 in a roughly 3:4 ratio, confirming the presence of both halogens.

  • HPLC: Purity should exceed 95% at 254 nm before utilizing the compound in sensitive palladium-catalyzed cross-coupling reactions, as trace succinimide or dibrominated impurities can poison the Pd catalyst.

References

  • Wikipedia Contributors. "Wohl-Ziegler bromination Mechanism and Scope". Wikipedia, The Free Encyclopedia. Available at:[Link]

Exploratory

8-(Bromomethyl)-6-chloroquinoline CAS number 87293-40-1

An In-depth Technical Guide to 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1): A Key Intermediate for Drug Discovery For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide prov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1): A Key Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(Bromomethyl)-6-chloroquinoline, a halogenated quinoline derivative with significant potential as a versatile building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a privileged structure in drug discovery, known to be the core of numerous compounds with a wide array of biological activities.[1][2] This document delves into the physicochemical properties, a proposed synthetic pathway with detailed experimental protocol, key reactivity patterns, and potential applications of this compound. Furthermore, it outlines expected spectroscopic data for characterization and provides essential safety and handling information. The strategic placement of a reactive bromomethyl group at the 8-position and a chlorine atom at the 6-position makes this molecule an invaluable intermediate for creating diverse chemical libraries aimed at discovering novel therapeutic agents.

Physicochemical and Structural Profile

8-(Bromomethyl)-6-chloroquinoline is a solid organic compound characterized by a quinoline core substituted with a chloro group on the benzene ring and a bromomethyl group at the peri-position adjacent to the nitrogen atom.[3][4] This substitution pattern imparts a unique combination of steric and electronic properties that govern its reactivity and utility.

PropertyDataReference(s)
CAS Number 87293-40-1[5]
Molecular Formula C₁₀H₇BrClN[3][5]
Molecular Weight 256.53 g/mol [5]
IUPAC Name 8-(bromomethyl)-6-chloroquinoline[3]
SMILES ClC1=CC(CBr)=C2N=CC=CC2=C1[5]
InChI Key IVSVEUFMSNAINT-UHFFFAOYSA-N[3]
Predicted XlogP 3.4[3]
Appearance Expected to be a powder or crystalline solid
Storage Conditions Store in a cool, dry, well-ventilated area under an inert atmosphere.

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for 8-(Bromomethyl)-6-chloroquinoline is not extensively documented, a highly plausible and efficient route involves the radical bromination of a suitable precursor, 6-chloro-8-methylquinoline. This method is a standard and reliable transformation for converting benzylic methyl groups into bromomethyl groups.[6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a single-step conversion from a commercially available or readily synthesized starting material. The core principle is a free-radical chain reaction initiated by a radical initiator.

G cluster_0 Synthesis Workflow Start 6-Chloro-8-methylquinoline (Starting Material) Reagents N-Bromosuccinimide (NBS) Benzoyl Peroxide (BPO) or AIBN Anhydrous CCl₄ or DCM Process Radical Bromination (Wohl-Ziegler Reaction) Reagents->Process Reflux, Inert Atmosphere Workup Filtration to remove succinimide Solvent evaporation Process->Workup Purification Recrystallization (e.g., from ligroin or ethanol) Workup->Purification Final 8-(Bromomethyl)-6-chloroquinoline (Final Product) Purification->Final

Caption: Proposed synthesis of 8-(Bromomethyl)-6-chloroquinoline.

Detailed Experimental Protocol: Radical Bromination

This protocol is based on established methodologies for similar benzylic brominations.[6]

Materials:

  • 6-chloro-8-methylquinoline (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (0.05 eq, catalytic)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-8-methylquinoline (1.0 eq) and anhydrous CCl₄ (or DCM) to create a ~0.1 M solution.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and the radical initiator, BPO (0.05 eq), to the solution.

    • Causality Note: NBS is used as a controlled source of bromine radicals, minimizing the formation of dibrominated side products. BPO acts as a thermal initiator, decomposing upon heating to generate phenyl radicals that initiate the chain reaction.

  • Reaction Execution: Place the flask under an inert atmosphere (N₂ or Ar) and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring for 3-5 hours.

    • Self-Validation: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

  • Workup: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.

  • Isolation: Combine the filtrates and concentrate the solution under reduced pressure to yield the crude product.

  • Purification: Purify the resulting residue by recrystallization from a suitable solvent like ligroin or ethanol to obtain pure 8-(Bromomethyl)-6-chloroquinoline.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of 8-(Bromomethyl)-6-chloroquinoline stems from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive centers of 8-(Bromomethyl)-6-chloroquinoline.

  • The Bromomethyl Group (Primary Site): The C-Br bond in the bromomethyl group is the most reactive site. As a benzylic-type halide, it is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the 6-chloroquinoline-8-methyl moiety onto a wide range of molecules containing nucleophilic groups such as amines, alcohols, thiols, or carbanions. This is the primary reason it is considered a superior building block for elaborating molecular complexity.

  • The Chloro Group (Secondary Site): The chlorine atom at the 6-position is less reactive than the bromomethyl group. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[7][8] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling further diversification of the quinoline core. This orthogonality in reactivity between the two halogenated sites is a key strategic advantage.

  • The Quinoline Nitrogen: The nitrogen atom imparts basic properties to the molecule and can be protonated or act as a ligand for metal catalysts. This can sometimes influence reaction conditions, for instance by coordinating to a palladium catalyst in cross-coupling reactions, which may necessitate the use of specific ligand systems to ensure high catalytic activity.[9]

Applications in Drug Discovery

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][10] 8-(Bromomethyl)-6-chloroquinoline is not an end-product therapeutic itself, but rather a high-value intermediate for synthesizing potential drug candidates.

Its primary application is to serve as a scaffold for building libraries of novel compounds for high-throughput screening.

G cluster_0 Step 1: Nucleophilic Substitution at C8-CH2Br cluster_1 Step 2: Cross-Coupling at C6-Cl Core 8-(Bromomethyl)-6-chloroquinoline (Core Scaffold) Nu1 Amine (R-NH₂) Core->Nu1 Nu2 Alcohol (R-OH) Core->Nu2 Nu3 Thiol (R-SH) Core->Nu3 Library Diverse Library of Novel Quinoline Derivatives Nu1->Library Intermediate Scaffolds Nu2->Library Intermediate Scaffolds Nu3->Library Intermediate Scaffolds CC1 Boronic Acid (Suzuki) CC2 Amine (Buchwald-Hartwig) CC3 Alkyne (Sonogashira) Library->CC1 Library->CC2 Library->CC3

Caption: Use as a scaffold for combinatorial library synthesis.

By reacting 8-(Bromomethyl)-6-chloroquinoline with a diverse set of nucleophiles, researchers can generate a first-generation library. Each member of this library, now bearing a new functional group at the 8-methyl position, can be subjected to a second round of diversification via cross-coupling reactions at the 6-chloro position. This systematic approach allows for the rapid exploration of the chemical space around the quinoline core to identify structure-activity relationships (SAR).

Expected Spectroscopic Profile

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)~4.8-5.0 ppm (s, 2H): A characteristic singlet for the two protons of the bromomethyl (-CH₂Br) group. ~7.5-8.9 ppm (m, 5H): A series of doublets, doublets of doublets, and singlets in the aromatic region corresponding to the five protons on the quinoline ring system. The exact coupling patterns would confirm the substitution pattern.
¹³C NMR (CDCl₃, 100 MHz)~30-35 ppm: Signal for the electrophilic carbon of the -CH₂Br group. ~120-150 ppm: Multiple signals corresponding to the 10 carbons of the quinoline ring. The carbon bearing the chlorine atom would be identifiable, as would the quaternary carbons.
Mass Spectrometry (MS) The mass spectrum would show a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit a characteristic pattern of M⁺, [M+2]⁺, and [M+4]⁺ peaks, which is a definitive indicator of a molecule containing one bromine and one chlorine atom.

Safety, Handling, and Storage

As a reactive halogenated compound, 8-(Bromomethyl)-6-chloroquinoline requires careful handling in a laboratory setting. While specific data for this exact compound is limited, data from structurally similar compounds provides a strong basis for safety protocols.[4][11]

  • Hazard Identification: Based on analogous compounds, it is expected to be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[11][12]

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][13] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[14] Storage under an inert atmosphere is recommended to prevent degradation.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[11]

Conclusion

8-(Bromomethyl)-6-chloroquinoline is a strategically designed chemical intermediate of significant value to the drug discovery and organic synthesis communities. Its dual functionality, featuring a highly reactive bromomethyl group for nucleophilic substitution and a chloro-substituted aromatic ring amenable to modern cross-coupling chemistry, provides a powerful and versatile platform for molecular elaboration. The insights and protocols presented in this guide are intended to equip researchers with the foundational knowledge required to effectively synthesize, handle, and utilize this compound in the pursuit of novel chemical entities with therapeutic potential.

References

  • EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.
  • Benchchem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide.
  • ChemicalBook. (n.d.). 8-BROMO-6-CHLOROQUINOLINE CAS#: 16567-11-6.
  • Fluorochem. (n.d.). 8-Bromo-4-chloro-6-methylquinoline (CAS 1156602-22-0).
  • Sigma-Aldrich. (n.d.). 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0.
  • BLD Pharm. (n.d.). 87293-40-1|8-(Bromomethyl)-6-chloroquinoline.
  • Benchchem. (n.d.). Methyl 8-bromo-6-chloroquinoline-2-carboxylate.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). Buy Quinoline, 6-bromo-2-chloro-8-methyl- from JHECHEM CO LTD.
  • PubChemLite. (n.d.). 8-(bromomethyl)-6-chloroquinoline (C10H7BrClN).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • PubChem. (n.d.). 8-(Bromomethyl)-5-chloroquinoline | C10H7BrClN | CID 13152195.
  • Sigma-Aldrich. (n.d.). 6-Bromo-8-chloroquinoline.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Benchchem. (2025). Application of 8-bromo-6-methylquinolin-2(1H)-one in Medicinal Chemistry: An Overview of a Promising Scaffold.
  • Capot Chemical. (2020). MSDS of 8-Bromomethylquinoline.
  • Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.
  • Benchchem. (2025). The Frontier of Drug Discovery: A Technical Guide to the Synthesis and Potential of 8-bromo-6-methylquinolin-2(1H).
  • Benchchem. (2025). A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline.
  • Benchchem. (n.d.). Troubleshooting low reactivity in 8-bromo-6-methylquinolin-2(1h)-one functionalization.
  • PrepChem.com. (n.d.). Synthesis of 8-bromomethylquinoline.
  • An Overview: The biologically important quninoline derivatives. (2011, September 19).
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
  • Spectrometric Identification of Organic Compounds. (n.d.). quimicafundamental.

Sources

Foundational

Physicochemical Profiling and Synthetic Applications of 8-(Bromomethyl)-6-chloroquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern medicinal chemistry and ligand design, functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern medicinal chemistry and ligand design, functionalized quinolines serve as privileged scaffolds. Among these, 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) [1] stands out as a highly versatile, bifunctional building block. The presence of the 6-chloro substituent modulates the electronic density of the quinoline core, enhancing lipophilicity and metabolic stability, while the 8-bromomethyl group provides a highly reactive electrophilic center for nucleophilic substitution (SN2).

As application scientists, we recognize that successfully integrating this compound into drug discovery pipelines requires a rigorous understanding of its physical properties, intrinsic reactivity, and degradation pathways. This whitepaper provides an in-depth analysis of its physicochemical profile and establishes self-validating experimental protocols to maximize synthetic yield while mitigating hydrolytic degradation.

Physicochemical Profiling & Causality in R&D

Understanding the physical properties of 8-(Bromomethyl)-6-chloroquinoline is not merely a regulatory exercise; it directly informs handling, solvent selection, and reaction design. The quantitative data below has been synthesized to highlight the practical implications for laboratory workflows.

Table 1: Key Physical Properties and R&D Implications
PropertyValueCausality / Implications for Experimental Design
CAS Number 87293-40-1[1]Primary identifier for sourcing, inventory, and regulatory compliance.
Molecular Weight 256.53 g/mol [1]Highly favorable for small-molecule API synthesis, leaving ample molecular weight "budget" to remain within Lipinski’s Rule of Five.
Molecular Formula C10H7BrClNThe dual halogenation (Cl, Br) significantly increases the scaffold's lipophilicity (LogP), aiding in membrane permeability for downstream derivatives.
Melting Point 117 – 121 °C[2]Exists as a stable solid at room temperature. Ensures shelf stability but necessitates pre-dissolution in organic solvents prior to continuous-flow or batch reactions.
Boiling Point ~352.5 °C (760 mmHg)[2]High boiling point indicates extremely low volatility at ambient temperatures, minimizing inhalation hazards from vapors (though dust remains a GHS07 irritant).
Hazard Pictograms GHS05, GHS07[2]Corrosive and harmful. The labile benzylic bromide can cause severe skin/eye irritation, necessitating rigorous PPE and fume hood handling.

Mechanistic Reactivity and Structural Dynamics

The reactivity of 8-(Bromomethyl)-6-chloroquinoline is governed by the synergistic electronic effects of its substituents. The quinoline nitrogen acts as an electron-withdrawing group via resonance and induction, which increases the electrophilicity of the adjacent benzylic carbon at the 8-position.

Consequently, the carbon-bromine bond is highly polarized. While this makes the compound an excellent alkylating agent for amines, thiols, and alcohols, it also renders it highly susceptible to solvolysis (hydrolysis) if exposed to protic environments or atmospheric moisture.

Degradation Pathway to Avoid

When exposed to water, the compound undergoes spontaneous hydrolysis, yielding 8-(hydroxymethyl)-6-chloroquinoline and hydrobromic acid (HBr). The generated HBr autocatalyzes further degradation, creating a runaway decomposition loop.

Degradation_Pathway A 8-(Bromomethyl)-6-chloroquinoline (Intact Electrophile) C Hydrolysis Reaction (Spontaneous SN1/SN2) A->C B Atmospheric Moisture (H2O) B->C D 8-(Hydroxymethyl)-6-chloroquinoline (Inactive Degradant) C->D E HBr Byproduct (Autocatalytic Acidification) C->E E->C Accelerates degradation

Fig 1: Autocatalytic hydrolytic degradation pathway of the bromomethyl group.

Storage Protocol: To prevent this causality loop, the compound must be stored under an inert atmosphere (Argon or N2) at 2–8 °C, tightly sealed and protected from light[3].

Self-Validating Experimental Methodologies

To harness the reactivity of this compound without falling victim to its instability, experimental design must be precise. Below is a field-proven, self-validating protocol for utilizing 8-(Bromomethyl)-6-chloroquinoline in SN2 alkylation.

Protocol: Nucleophilic Substitution for API Derivatization

Objective: Alkylate a secondary amine to form a tertiary amine quinoline ligand.

Causality & Design Rationale: We utilize anhydrous Acetonitrile (MeCN) as a polar aprotic solvent. Unlike protic solvents (e.g., ethanol), MeCN does not solvate the nucleophile via hydrogen bonding, thereby leaving the amine "naked" and highly reactive, accelerating SN2 kinetics. Potassium carbonate (K2CO3) is selected as a heterogeneous base. Its insolubility in MeCN ensures the effective basicity remains low enough to prevent base-catalyzed hydrolysis of the bromomethyl group, while still acting as an irreversible sponge for the HBr byproduct.

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 eq of the target secondary amine in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add 2.5 eq of finely powdered, anhydrous K2CO3. Stir for 10 minutes at room temperature to ensure uniform suspension.

  • Electrophile Addition: Slowly add 1.1 eq of 8-(Bromomethyl)-6-chloroquinoline.

    • Self-Validation Step A: Immediately retain a 10 µL aliquot of the reaction mixture as a "Time Zero" (T=0) TLC/HPLC reference standard.

  • Reaction Execution: Heat the mixture to 60 °C. Monitor via LC-MS every 2 hours.

    • Self-Validation Step B: The reaction is deemed complete only when the specific mass peak of 8-(Bromomethyl)-6-chloroquinoline (m/z ~256.5) is completely depleted. This confirms total consumption of the alkylating agent and prevents downstream purification issues.

  • Quenching & Workup: Cool to room temperature, filter the inorganic salts (K2CO3 and KBr) through a Celite pad, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and deionized water to extract any residual salts.

  • Purification: Purify the organic layer via flash chromatography (Silica gel, Hexane/EtOAc gradient).

SN2_Workflow A 8-(Bromomethyl)-6-chloroquinoline (Electrophile) C Reaction Medium (Anhydrous MeCN + K2CO3) A->C B Secondary Amine (Nucleophile) B->C D SN2 Transition State (Inversion of Trajectory) C->D Heat (60°C) E Substituted Quinoline Ligand (Target API) D->E Bromide Leaving Group F LC-MS / NMR Validation (Confirms m/z 256.5 Depletion) E->F Self-Validation

Fig 2: SN2 reaction workflow demonstrating causality in solvent/base selection and validation.

Analytical Characterization

To ensure the integrity of 8-(Bromomethyl)-6-chloroquinoline prior to use, analytical validation is mandatory.

  • NMR Spectroscopy: When preparing samples for 1H-NMR, use strictly anhydrous deuterated solvents (e.g., CDCl3 or DMSO-d6)[1]. The benzylic protons (CH2-Br) typically appear as a sharp singlet in the 4.5–5.0 ppm range. If a secondary singlet appears slightly upfield, it is a definitive indicator of hydrolytic degradation to the hydroxymethyl derivative.

  • HPLC Analysis: Avoid using highly acidic aqueous mobile phases for prolonged runs, as the compound may degrade on-column. A rapid gradient using MeCN/Water with 0.05% Formic Acid is recommended to minimize residence time.

References

Sources

Exploratory

8-(Bromomethyl)-6-chloroquinoline: A Privileged Scaffold for Late-Stage Functionalization in Medicinal Chemistry

Executive Summary In modern drug discovery, the utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 8-(Bromomethyl)-6-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the utilization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) represents a highly versatile iteration of the quinoline pharmacophore[1]. By combining the inherently bioactive 6-chloroquinoline core with an exceptionally reactive 8-bromomethyl electrophilic handle, this compound serves as a critical intermediate. This technical guide explores the structural rationale, synthetic methodologies, and biological applications of this scaffold, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural Rationale: Anatomy of a Privileged Scaffold

The efficacy of 8-(bromomethyl)-6-chloroquinoline in medicinal chemistry is not coincidental; it is the result of synergistic structural features that address both pharmacodynamic binding and synthetic tractability.

The 6-Chloroquinoline Core (The Pharmacophore)

The quinoline ring is a well-documented privileged structure, historically foundational to antimalarial agents (e.g., chloroquine, mefloquine) and increasingly prominent in oncology[2][3]. The substitution of a chlorine atom at the 6-position introduces several critical advantages:

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atom lowers the pKa of the quinoline nitrogen. This prevents excessive protonation at physiological pH, thereby enhancing cellular permeability and oral bioavailability[4].

  • Halogen Bonding: The 6-chloro substituent significantly increases lipophilicity and can participate in directed halogen bonding within the hydrophobic pockets of target proteins, such as the ATP-binding cleft of kinases[4][5].

The 8-Bromomethyl Group (The Reactive Handle)

While the core provides biological affinity, the 8-bromomethyl group provides synthetic utility. The benzylic carbon is highly activated toward bimolecular nucleophilic substitution ( SN​2 ). Because it is positioned adjacent to the quinoline nitrogen, derivatives synthesized from this handle often exhibit bidentate chelation properties, which are highly valuable for coordinating with metalloenzymes or disrupting heme polymerization[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is essential for downstream purification and assay development. All quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Properties of 8-(Bromomethyl)-6-chloroquinoline

ParameterValueReference / Source
CAS Number 87293-40-1Sigma-Aldrich / SCBT[1][6]
Molecular Formula C10​H7​BrClN PubChemLite[7]
Molecular Weight 256.53 g/mol Sigma-Aldrich[6]
Monoisotopic Mass 254.945 DaPubChemLite[7]
Predicted XLogP 3.4PubChemLite[7]
Storage Condition Room Temperature / DryAbsin[8]

Synthetic Methodology: Accessing the Reactive Scaffold

The synthesis of 8-(bromomethyl)-6-chloroquinoline is typically achieved via the radical bromination of 6-chloro-8-methylquinoline (CAS: 19655-50-6)[9]. The protocol below utilizes the Wohl-Ziegler reaction, optimized for regioselectivity and safety.

Experimental Protocol 1: Wohl-Ziegler Radical Bromination

Objective: Regioselective bromination of the 8-methyl group without halogenating the aromatic core.

Causality & Rationale: Direct electrophilic bromination of quinolines is challenging due to the electron-deficient pyridine ring. Instead, a radical mechanism is employed. N-Bromosuccinimide (NBS) is used rather than molecular bromine ( Br2​ ) because NBS provides a low, steady-state concentration of Br2​ , which strongly favors benzylic radical substitution and suppresses undesired electrophilic aromatic substitution or dibromomethylation. Azobisisobutyronitrile (AIBN) is selected as the thermal initiator; at 80°C, it extrudes nitrogen gas to form isobutyronitrile radicals, which abstract the benzylic hydrogen to initiate the chain reaction[10]. Acetonitrile is used as the solvent to avoid the severe toxicity and environmental hazards associated with carbon tetrachloride ( CCl4​ )[10].

Step-by-Step Procedure:

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 6-chloro-8-methylquinoline in anhydrous acetonitrile (0.3 M concentration).

  • Reagent Addition: Add 1.1 equivalents of NBS and 0.05 equivalents of AIBN to the solution. Purge the system with inert argon gas for 5 minutes.

  • Initiation & Propagation: Heat the reaction mixture to a gentle reflux (approx. 80°C). Stir continuously for 4–6 hours. Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The appearance of a new, slightly less polar UV-active spot indicates product formation.

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to 0°C. The byproduct, succinimide, will precipitate out of the solution. Filter the mixture through a Celite pad and wash with cold acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford pure 8-(bromomethyl)-6-chloroquinoline.

Workflow SM 6-Chloro-8-methylquinoline (Starting Material) Reagents NBS, AIBN Radical Bromination SM->Reagents Scaffold 8-(Bromomethyl)-6-chloroquinoline (Privileged Scaffold) Reagents->Scaffold Nucleophiles Nucleophiles (Amines, Thiols, Alcohols) Scaffold->Nucleophiles SN2 Substitution Library Diverse Bioactive Library (Anticancer, Antimalarial) Nucleophiles->Library

Workflow for the synthesis and late-stage diversification of the chloroquinoline scaffold.

Late-Stage Functionalization: Protocol for Library Generation

The true value of 8-(bromomethyl)-6-chloroquinoline lies in its capacity for late-stage diversification. The following protocol details the attachment of a secondary amine (e.g., a piperazine derivative) to generate potential kinase inhibitors.

Experimental Protocol 2: SN​2 Nucleophilic Substitution

Causality & Rationale: The benzylic bromide is an excellent leaving group. The reaction is conducted in N,N-Dimethylformamide (DMF), a polar aprotic solvent that solvates cations but leaves the nucleophilic amine naked and highly reactive, thereby accelerating the SN​2 pathway. Potassium carbonate ( K2​CO3​ ) is utilized as a heterogeneous acid scavenger. By neutralizing the hydrobromic acid (HBr) byproduct, K2​CO3​ prevents the protonation of the nucleophilic amine. If the amine were to become protonated (forming an ammonium ion), it would lose its lone pair, rendering it non-nucleophilic and stalling the reaction.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of 8-(bromomethyl)-6-chloroquinoline in anhydrous DMF (0.2 M).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K2​CO3​ . Stir the suspension at room temperature for 10 minutes.

  • Nucleophile Introduction: Add 1.2 equivalents of the desired secondary amine dropwise.

  • Reaction: Stir the mixture at room temperature (or mild heat, 40°C, if the amine is sterically hindered) for 2–4 hours. Self-Validation: The reaction is complete when TLC confirms the total consumption of the bromomethyl scaffold.

  • Workup: Quench the reaction by pouring the mixture into a 5x volume of ice-cold water. Extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Wash the combined organic layers extensively with a 5% aqueous lithium chloride (LiCl) solution or brine to remove residual DMF. Dry over MgSO4​ , filter, and concentrate to yield the functionalized chloroquinoline derivative.

Pharmacological Mechanisms of Action

Derivatives synthesized from the 8-(bromomethyl)-6-chloroquinoline scaffold exhibit potent polypharmacology, primarily categorized into two therapeutic areas:

Oncology: Kinase Inhibition (PI3K/Akt/mTOR Pathway)

Derivatives of 6-chloroquinoline have been extensively investigated as anticancer agents[5]. The quinoline core acts as an ATP mimetic. It competitively binds to the ATP-binding site of kinases such as Phosphoinositide 3-kinase (PI3K)[4][5]. The nitrogen of the quinoline forms a critical hydrogen bond with the kinase hinge region, while the 6-chloro group anchors the molecule in the hydrophobic pocket via halogen bonding. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, subsequently starving the Akt/mTOR signaling cascade, leading to cell cycle arrest and apoptosis[4][5].

Pathway Drug Chloroquinoline Derivative PI3K PI3K Enzyme Drug->PI3K Inhibits (ATP Mimetic) PIP2 PIP2 PI3K->PIP2 Catalyzes PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Activates mTOR mTOR Pathway Akt->mTOR Activates Apoptosis Cell Cycle Arrest & Apoptosis mTOR->Apoptosis Downregulation induces

Mechanism of PI3K/Akt/mTOR pathway inhibition by chloroquinoline derivatives.

Infectious Disease: Antimalarial Activity

In Plasmodium falciparum, the parasite degrades host hemoglobin, releasing toxic free heme. The parasite survives by polymerizing this heme into inert hemozoin. Chloroquinoline derivatives accumulate in the acidic digestive vacuole of the parasite, where the basic quinoline nitrogen becomes protonated. The flat, aromatic 6-chloroquinoline core then intercalates with the porphyrin ring of the free heme, capping the polymer chain and causing a lethal buildup of toxic hematin[2][3].

Sources

Foundational

Solubility Profile of 8-(Bromomethyl)-6-chloroquinoline: A Guide for Synthetic and Medicinal Chemists

An In-Depth Technical Guide Abstract: 8-(Bromomethyl)-6-chloroquinoline is a key heterocyclic intermediate in synthetic organic chemistry and drug discovery, serving as a critical building block for more complex molecula...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: 8-(Bromomethyl)-6-chloroquinoline is a key heterocyclic intermediate in synthetic organic chemistry and drug discovery, serving as a critical building block for more complex molecular architectures. Its utility in a reaction is fundamentally governed by its solubility in the chosen solvent system. This technical guide provides a comprehensive analysis of the solubility characteristics of 8-(Bromomethyl)-6-chloroquinoline. We delve into the theoretical principles governing its dissolution, present available data on analogous structures, and provide a robust, step-by-step experimental protocol for researchers to accurately determine its solubility in any organic solvent of interest. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Molecular Structure and Physicochemical Properties

8-(Bromomethyl)-6-chloroquinoline is a substituted quinoline with the molecular formula C₁₀H₇BrClN. Its structure features a bicyclic aromatic quinoline core, a halogen substituent (chloro group) at position 6, and a reactive bromomethyl group at position 8.

  • Quinoline Core: Aromatic and relatively nonpolar, contributing to solubility in aromatic and nonpolar solvents. The nitrogen atom, however, introduces a degree of polarity and potential for hydrogen bonding with protic solvents.

  • Chloro Group (-Cl): An electron-withdrawing group that increases the molecule's polarity and molecular weight.

  • Bromomethyl Group (-CH₂Br): A reactive alkylating group that adds to the molecule's polarity and size.

A molecule's solubility is dictated by the balance of these functional groups. The principle of "like dissolves like" is paramount: the polarity of the solute must be matched with the polarity of the solvent for significant dissolution to occur. Given its structure, 8-(Bromomethyl)-6-chloroquinoline is expected to exhibit moderate polarity.

Guiding Principles for Solvent Selection

The solubility of 8-(Bromomethyl)-6-chloroquinoline is a result of the intermolecular forces between the solute and the solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute (crystal lattice energy) and solvent-solvent interactions.

Based on its structure, we can predict its likely solubility behavior in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are anticipated to be effective. Their high polarity can interact with the polar C-Cl and C-Br bonds, as well as the quinoline nitrogen, without the complication of hydrogen bonding that could be unfavorable.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are often excellent choices for halogenated compounds. DCM and chloroform are moderately polar and can effectively solvate the molecule.

  • Ethers (e.g., THF, Diethyl Ether): Tetrahydrofuran (THF), being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can interact with the quinoline ring system.

  • Alcohols (e.g., Methanol, Ethanol): These protic solvents may show moderate solubility. While they can interact with the quinoline nitrogen, the nonpolar bulk of the molecule may limit high solubility.

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Toluene, due to its aromatic nature, may show some solubility through π-stacking interactions with the quinoline ring. Aliphatic hydrocarbons like hexanes are expected to be poor solvents due to the polarity mismatch.

Solubility Data Summary

Specific, publicly available quantitative solubility data for 8-(Bromomethyl)-6-chloroquinoline is limited. However, empirical observations from synthetic procedures and data from structurally related compounds provide valuable guidance. The following table summarizes the expected solubility based on chemical principles and analogous compound behavior. This data should be confirmed experimentally for precise quantitative applications.

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighHigh polarity effectively solvates the polar functional groups.
Dimethylformamide (DMF)HighSimilar to DMSO, provides a polar environment conducive to dissolution.
Acetonitrile (MeCN)ModerateGood polarity, but may be less effective than DMSO or DMF for highly crystalline solids.
Chlorinated Dichloromethane (DCM)HighExcellent solvent for many organic compounds, particularly those containing halogens.
Chloroform (CHCl₃)HighSimilar properties to DCM.
Ethers Tetrahydrofuran (THF)ModerateModerate polarity and ether oxygen interaction facilitate dissolution.
Diethyl Ether (Et₂O)Low to ModerateLower polarity compared to THF, may be a less effective solvent.
Alcohols Methanol (MeOH)Low to ModeratePolarity is suitable, but hydrogen bonding network of the solvent can be a limiting factor.
Ethanol (EtOH)LowLess polar than methanol, generally a poorer solvent for moderately polar compounds.
Aromatic TolueneLow to ModerateAromatic π-π interactions with the quinoline ring can aid solubility despite low overall polarity.
Aliphatic Hexanes/HeptaneVery LowSignificant polarity mismatch between the nonpolar solvent and the moderately polar solute.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.

Rationale for Method Selection

The shake-flask method is chosen for its simplicity and reliability. It ensures that the system reaches equilibrium, providing a true measure of a saturated solution. By maintaining a constant temperature (isothermal), it eliminates temperature-dependent solubility variations from the measurement. Quantification via a sensitive analytical technique like HPLC ensures accurate concentration measurement of the dissolved solute.

Materials and Equipment
  • 8-(Bromomethyl)-6-chloroquinoline (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 8-(Bromomethyl)-6-chloroquinoline to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

  • Solvent Addition: Add a precise, known volume of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, stop the shaker and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle.

  • Sample Extraction: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Do not disturb the solid at the bottom.

  • Filtration: Immediately filter the extracted sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC method to determine the precise concentration of 8-(Bromomethyl)-6-chloroquinoline.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or g/100mL at the specified temperature.

Diagram of the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Sampling cluster_analysis Analysis & Calculation A Add Excess Solid (Solute) to Vial B Add Known Volume of Solvent A->B Step 1-2 C Seal and Shake (Isothermal, 24-48h) B->C D Settle & Separate Phases C->D E Extract & Filter Supernatant (0.22µm) D->E F Dilute Sample for Analysis E->F G Quantify Concentration (e.g., HPLC) F->G H Calculate Solubility (mg/mL or g/100mL) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Factors Influencing Experimental Accuracy

  • Compound Purity: Impurities can significantly alter the measured solubility. It is crucial to use a highly purified sample of 8-(Bromomethyl)-6-chloroquinoline.

  • Solvent Purity: The presence of water or other contaminants in the organic solvent can affect its solvating properties. Always use high-purity, dry solvents.

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the equilibration and sampling process is critical for reproducibility.

  • Equilibration Time: Insufficient equilibration time will result in an undersaturated solution and an erroneously low solubility value. The time required should be determined empirically if necessary.

Conclusion

While specific quantitative data for the solubility of 8-(Bromomethyl)-6-chloroquinoline is not widely published, a strong predictive understanding can be derived from its molecular structure. It is expected to be most soluble in polar aprotic and chlorinated solvents such as DMSO, DMF, and DCM, with moderate to low solubility in ethers and alcohols, and poor solubility in nonpolar aliphatic hydrocarbons. For precise quantitative needs, the isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound protocol for its determination. Adherence to best practices in purity, temperature control, and equilibration is paramount for obtaining accurate and reproducible results.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]

  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. In Absorption and Drug Development (pp. 119-166). John Wiley & Sons. [Link]

Exploratory

An In-Depth Technical Guide to the Safe Handling of 8-(Bromomethyl)-6-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 8-(Bromomethyl)-6-chloroquinoline was located. The following guide is synthesized from SDSs of structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 8-(Bromomethyl)-6-chloroquinoline was located. The following guide is synthesized from SDSs of structurally analogous compounds, including 8-(Bromomethyl)quinoline and other haloquinolines. It is imperative to treat 8-(Bromomethyl)-6-chloroquinoline with the utmost caution, assuming it possesses similar or greater hazards than its analogs.

Introduction: Understanding the Compound and its Associated Risks

8-(Bromomethyl)-6-chloroquinoline is a halogenated quinoline derivative. Its structural features, particularly the reactive bromomethyl group and the chloroquinoline core, make it a valuable reagent in synthetic chemistry, often employed in the development of novel pharmaceutical agents. However, these same reactive moieties are the source of its significant potential hazards. The bromomethyl group can act as a potent alkylating agent, while the quinoline core is a known structural motif in biologically active and sometimes toxic compounds. Therefore, a comprehensive understanding of its safety profile and strict adherence to handling protocols are paramount for any researcher working with this compound.

Hazard Identification and Classification

Based on data from structurally similar compounds, 8-(Bromomethyl)-6-chloroquinoline should be considered a hazardous substance.[1][2]

  • GHS Classification (Anticipated):

    • Skin Corrosion/Irritation, Category 1B (Causes severe skin burns and eye damage)[1]

    • Serious Eye Damage/Eye Irritation, Category 1 (Causes serious eye damage)[1][2]

    • Acute Toxicity, Oral (Harmful if swallowed)[2]

    • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)[2][3]

Signal Word: Danger[1]

Primary Routes of Exposure: Inhalation, skin contact, eye contact, and ingestion.[1][3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls
  • Ventilation: All handling of 8-(Bromomethyl)-6-chloroquinoline, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 8-(Bromomethyl)-6-chloroquinoline:[5][6][7][8]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and dust.[1][8]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3]

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is necessary.

    • Apron: A chemical-resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high risk of splashing.[6]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidents and exposure.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3][4]

  • Grounding: For larger quantities, take precautionary measures against static discharge.

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.[1]

Storage
  • Container: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4]

  • Temperature: Store at the recommended temperature, which for similar compounds is often refrigerated (2-8°C).

  • Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[1]

Experimental Workflow: A Step-by-Step Guide for Safe Use

The following is a generalized protocol for handling 8-(Bromomethyl)-6-chloroquinoline in a laboratory setting.

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Have a spill kit and emergency contact information readily accessible.

  • Weighing and Transfer:

    • Conduct all weighing and transfers within the fume hood.

    • Use a spatula to carefully transfer the solid, minimizing dust generation.

    • Close the container immediately after use.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction apparatus is secure and properly assembled.

  • Post-Reaction Work-up and Cleanup:

    • Quench the reaction carefully, if necessary, within the fume hood.

    • Clean all contaminated glassware with an appropriate solvent.

    • Dispose of all waste in a designated hazardous waste container.

  • Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Properly remove and dispose of gloves and any other disposable PPE.

    • Wash hands thoroughly with soap and water.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep1 Don PPE prep2 Verify Fume Hood prep1->prep2 prep3 Prepare Equipment prep2->prep3 prep4 Access Spill Kit prep3->prep4 handle1 Weigh in Fume Hood prep4->handle1 Proceed with Caution handle2 Transfer to Reaction handle1->handle2 post1 Work-up & Cleanup handle2->post1 After Reaction post2 Waste Disposal post1->post2 post3 Decontaminate Area post2->post3 post4 Remove PPE & Wash Hands post3->post4

Caption: Safe handling workflow for 8-(Bromomethyl)-6-chloroquinoline.

Emergency Procedures: A Guide for Rapid Response

In the event of an emergency, a swift and informed response is crucial.[9][10][11][12]

Emergency Situation Immediate Action
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][13]
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Evacuate the area. Wear appropriate PPE. For small spills, cover with a non-combustible absorbent material (e.g., sand, vermiculite), and shovel into a suitable container for disposal. For large spills, contact emergency services.[1][13]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use a direct stream of water. Wear self-contained breathing apparatus (SCBA).[3][14]

Waste Disposal

All waste containing 8-(Bromomethyl)-6-chloroquinoline must be treated as hazardous waste.

  • Containers: Collect waste in a designated, properly labeled, and sealed container.[1][4]

  • Disposal: Dispose of hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[1][3]

Conclusion

8-(Bromomethyl)-6-chloroquinoline is a valuable research chemical with significant potential hazards. By understanding its risk profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks and work safely with this compound. The causality behind these stringent measures lies in the inherent reactivity of the molecule, which necessitates a proactive and comprehensive approach to safety. This self-validating system of protocols ensures the protection of laboratory personnel and the environment.

References

  • Capot Chemical. (2020, April 9). MSDS of 8-Bromomethylquinoline. Retrieved from [Link]

  • PubChem. 8-(Bromomethyl)-5-chloroquinoline. Retrieved from [Link]

  • University of Louisville. Emergency Procedures. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • Active AgriScience. Emergency Response Plan. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Ask IFAS. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. Retrieved from [Link]

  • Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 8-(Bromomethyl)-6-chloroquinoline: Sourcing, Synthesis, and Application

Introduction 8-(Bromomethyl)-6-chloroquinoline is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl g...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-(Bromomethyl)-6-chloroquinoline is a halogenated quinoline derivative that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive bromomethyl group at the 8-position and a chlorine atom at the 6-position, makes it a versatile intermediate for creating more complex molecules. The quinoline core is a prevalent scaffold in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-cancer and anti-microbial properties. This guide provides an in-depth overview of the commercial availability, physicochemical properties, synthetic applications, and safe handling of 8-(Bromomethyl)-6-chloroquinoline for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in research and development.

PropertyValueReference
CAS Number 87293-40-1[1]
Molecular Formula C₁₀H₇BrClN[1][2]
Molecular Weight 256.53 g/mol [1]
Appearance Powder or crystals[3]
Purity Typically ≥95%[3]
SMILES ClC1=CC(CBr)=C2N=CC=CC2=C1[1]
InChIKey IVSVEUFMSNAINT-UHFFFAOYSA-N[2]

Commercial Availability and Sourcing

8-(Bromomethyl)-6-chloroquinoline is available from several specialized chemical suppliers. When sourcing this reagent, it is critical to consider purity, available quantities, and the supplier's ability to provide comprehensive documentation, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

SupplierCatalog NumberPurity/SpecificationNotes
BLD Pharm Not specifiedNot specifiedResearch Use Only.[1]
American Elements Not specifiedCan be produced in high and ultra-high purity formsOffers custom specifications.[4]
ChemScene (via Fisher Scientific) CS-0101595≥98%Available in various quantities.
Fluorochem F63480198%Provides detailed physicochemical properties.[5]

Causality Behind Supplier Selection: The choice of supplier should be dictated by the specific requirements of the intended application. For initial exploratory studies, a research-grade reagent from a supplier like BLD Pharm may be sufficient. However, for later-stage development or applications requiring high reproducibility, sourcing from a supplier like American Elements, which can provide high-purity material and custom specifications, is advisable. Always request and review the batch-specific CoA to confirm purity and identify any potential impurities that could interfere with your reaction.

Key Synthetic Applications

The utility of 8-(Bromomethyl)-6-chloroquinoline stems from the high reactivity of the benzylic bromide. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This allows for the facile introduction of the 6-chloroquinoline moiety onto a wide variety of molecules.

1. Nucleophilic Substitution Reactions:

The primary application of this reagent involves the reaction of the bromomethyl group with nucleophiles such as amines, alcohols, thiols, and carbanions. This allows for the straightforward synthesis of a diverse library of 8-substituted-6-chloroquinolines. These derivatives are often screened for various biological activities. For instance, the reaction with primary or secondary amines yields the corresponding aminomethylquinolines, which are scaffolds of interest in drug discovery.

2. Synthesis of Biologically Active Molecules:

The 8-hydroxyquinoline scaffold is known for its diverse biological activities.[6] While not a direct reaction of 8-(bromomethyl)-6-chloroquinoline, understanding its synthesis provides context for the importance of quinoline derivatives. The synthesis of related compounds, such as 8-bromo-6-methylquinolin-2(1H)-one, often involves a multi-step process including bromination, Skraup synthesis, and chlorination/hydrolysis.[7] The bromomethyl group in the title compound offers a more direct route to introduce functionality at the 8-position via substitution, which can be a more efficient synthetic strategy.

Experimental Workflow: Generalized Nucleophilic Substitution

The following diagram illustrates a typical workflow for a nucleophilic substitution reaction using 8-(Bromomethyl)-6-chloroquinoline.

G reagent 8-(Bromomethyl)-6-chloroquinoline (in suitable solvent, e.g., DMF, CH3CN) reaction Reaction Mixture reagent->reaction Add nucleophile Nucleophile (Nu-H) + Base (e.g., K2CO3, Et3N) nucleophile->reaction Add stir Stir at specified temperature (e.g., RT to 60 °C) Monitor by TLC/LC-MS reaction->stir workup Aqueous Workup (Quench, Extract with Organic Solvent) stir->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product: 8-(Nucleophilomethyl)-6-chloroquinoline purify->product

Caption: Generalized workflow for the synthesis of 8-substituted-6-chloroquinolines.

Self-Validating Protocol Considerations:

  • Solvent Choice: The choice of solvent (e.g., DMF, acetonitrile) is crucial and depends on the solubility of the reactants and the nature of the nucleophile. Aprotic polar solvents are generally preferred.

  • Base: A non-nucleophilic base is often required to deprotonate the nucleophile or to act as an acid scavenger for the HBr byproduct.

  • Monitoring: The reaction progress should be meticulously monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to identify the formation of any side products.

  • Purification: Column chromatography is typically employed to isolate the desired product from unreacted starting materials, the base, and any byproducts. The choice of eluent system must be optimized to achieve good separation.

Safety and Handling

8-(Bromomethyl)-6-chloroquinoline and related bromomethylated aromatic compounds are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Hazards: This compound is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage.[10] It may also cause respiratory irritation.[10]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Use non-sparking tools and prevent the build-up of electrostatic charge.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

Conclusion

8-(Bromomethyl)-6-chloroquinoline is a valuable and reactive intermediate for the synthesis of novel compounds, particularly in the field of drug discovery. Its commercial availability from several suppliers allows for its procurement at various scales and purity levels. The key to its synthetic utility lies in the electrophilic nature of the bromomethyl group, which enables a wide range of nucleophilic substitution reactions. Researchers and scientists must adhere to strict safety protocols when handling this compound due to its hazardous nature. A comprehensive understanding of its properties, sourcing, and reactivity will empower drug development professionals to effectively utilize this versatile building block in their research endeavors.

References

  • PubChem. (n.d.). 8-(bromomethyl)-6-chloroquinoline. Retrieved from [Link]

  • American Elements. (n.d.). 8-(bromomethyl)-7-chloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-(Bromomethyl)-5-chloroquinoline. Retrieved from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(12), 2095. [Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 8-(Bromomethyl)-6-chloroquinoline: A Guide for Researchers in Organic Synthesis and Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its privileged structural role in a myriad of biologically active compounds. The strategic functionalization of this he...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its privileged structural role in a myriad of biologically active compounds. The strategic functionalization of this heterocyclic system allows for the fine-tuning of molecular properties, paving the way for novel therapeutic agents and advanced materials. Among the diverse array of quinoline-based building blocks, 8-(bromomethyl)-6-chloroquinoline stands out as a highly versatile reagent, primed for a wide range of synthetic transformations. The presence of a reactive bromomethyl group at the 8-position, coupled with a chloro-substituent at the 6-position, offers orthogonal points for molecular elaboration. This guide provides an in-depth exploration of the synthesis and potential applications of 8-(bromomethyl)-6-chloroquinoline, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.

I. Synthesis of 8-(Bromomethyl)-6-chloroquinoline: A Two-Step Approach

The synthesis of 8-(bromomethyl)-6-chloroquinoline can be efficiently achieved through a two-step sequence, commencing with the construction of the quinoline core via a Skraup synthesis, followed by a selective radical bromination of the 8-methyl group.

Step 1: Synthesis of 6-Chloro-8-methylquinoline

The initial step involves the classic Skraup synthesis, a powerful method for constructing the quinoline ring system from an aniline derivative, glycerol, an oxidizing agent, and sulfuric acid. In this case, 4-chloro-2-methylaniline serves as the key starting material.[1]

Protocol: Skraup Synthesis of 6-Chloro-8-methylquinoline

Materials:

  • 4-Chloro-2-methylaniline

  • Glycerol

  • Nitrobenzene (oxidizing agent)

  • Concentrated Sulfuric Acid

  • 40% Aqueous Sodium Hydroxide Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Deionized Water

Procedure:

  • In a well-ventilated fume hood, cautiously add concentrated sulfuric acid (200 mL) dropwise to a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL) at room temperature.

  • Slowly heat the reaction mixture to 140 °C. An exothermic reaction is expected, which may cause the temperature to rise to the reflux temperature of nitrobenzene (around 200-210 °C). Exercise caution and ensure the reaction is well-controlled.

  • Maintain the reaction at 140 °C for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and stir overnight.

  • Carefully quench the reaction by pouring it into 5 L of chilled water.

  • Adjust the pH of the aqueous solution to approximately 9 with a 40% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 L). Separate the organic layer and extract the aqueous layer with ethyl acetate (5 x 2 L).

  • Combine the organic extracts, wash with water (3 L) and then with brine (3 L).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (starting from 5:95) to afford pure 6-chloro-8-methylquinoline.[1]

Expected Yield: Approximately 80%.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.94-8.95 (m, 1H), 8.06-8.08 (dd, J = 8.28, 1.56 Hz, 1H), 7.67-7.68 (d, J = 1.96 Hz, 1H), 7.55 (s, 1H), 7.43-7.46 (m, 1H), 2.82 (s, 3H).

  • Mass Spectrum (m/z): 178.2 [M+H]⁺, 180.2 [M+H]⁺.[1]

Step 2: Radical Bromination to 8-(Bromomethyl)-6-chloroquinoline

With 6-chloro-8-methylquinoline in hand, the next step is the selective bromination of the methyl group. This is typically achieved via a free radical mechanism using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN.

Protocol: Synthesis of 8-(Bromomethyl)-6-chloroquinoline

Materials:

  • 6-Chloro-8-methylquinoline

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile)

  • Ligroin or Hexane for recrystallization

Procedure:

  • Dissolve 6-chloro-8-methylquinoline (1 eq) in carbon tetrachloride (or an alternative solvent) in a round-bottom flask equipped with a reflux condenser.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (or AIBN) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by recrystallization from ligroin or hexane to yield 8-(bromomethyl)-6-chloroquinoline.

Causality Behind Experimental Choices:

  • NBS as Bromine Source: NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic substitution.

  • Radical Initiator: BPO or AIBN is used to initiate the radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve both the reactants and intermediates. However, due to its toxicity, alternative solvents like acetonitrile or ethyl acetate can be explored.

II. Applications in Organic Synthesis: A Versatile Building Block

8-(Bromomethyl)-6-chloroquinoline is a potent electrophile and a valuable building block for the synthesis of a diverse range of functionalized quinoline derivatives. Its utility stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions and the potential for further modification at the 6-position via cross-coupling reactions.

Application 1: Nucleophilic Substitution Reactions

The primary application of 8-(bromomethyl)-6-chloroquinoline is as an alkylating agent. The benzylic bromide is highly susceptible to displacement by a wide variety of nucleophiles.[2][3]

General Workflow for Nucleophilic Substitution:

G reagent 8-(Bromomethyl)-6-chloroquinoline product 8-(Nucleophilomethyl)-6-chloroquinoline reagent->product Alkylation nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->product base Base (e.g., K2CO3, Et3N) solvent Solvent (e.g., DMF, CH3CN)

Caption: General workflow for nucleophilic substitution reactions.

Proposed Protocol: Synthesis of 8-(Aminomethyl)-6-chloroquinoline Derivatives

Materials:

  • 8-(Bromomethyl)-6-chloroquinoline

  • Primary or Secondary Amine (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Saturated Aqueous Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 8-(bromomethyl)-6-chloroquinoline (1 eq) in acetonitrile or DMF, add the desired amine (1.2 eq) and potassium carbonate (2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-(aminomethyl)-6-chloroquinoline derivative.

Rationale for Experimental Choices:

  • Base: A mild inorganic base like potassium carbonate or an organic base like triethylamine is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Polar aprotic solvents like acetonitrile or DMF are ideal as they can dissolve the reactants and facilitate the SN2 reaction mechanism.

Application 2: Synthesis of Kinase Inhibitors and Other Biologically Active Molecules

The quinoline scaffold is a key component of numerous FDA-approved kinase inhibitors.[4][5][6][7] 8-(Bromomethyl)-6-chloroquinoline can serve as a crucial building block for the synthesis of novel kinase inhibitors by tethering it to other pharmacophoric fragments.

Illustrative Synthetic Strategy for a Hypothetical Kinase Inhibitor:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment Coupling A_start Starting Material A A_inter Intermediate A' A_start->A_inter A_final Pharmacophore A (e.g., with a nucleophilic handle) A_inter->A_final coupling Nucleophilic Substitution A_final->coupling B_start 8-(Bromomethyl)-6-chloroquinoline B_start->coupling inhibitor Potential Kinase Inhibitor coupling->inhibitor

Caption: Workflow for synthesizing a potential kinase inhibitor.

Proposed Protocol: Synthesis of an Ether-Linked Quinoline Derivative

This protocol describes the coupling of 8-(bromomethyl)-6-chloroquinoline with a phenolic compound, a common linkage in drug molecules.

Materials:

  • 8-(Bromomethyl)-6-chloroquinoline

  • A substituted phenol (e.g., 4-methoxyphenol)

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl Acetate

  • Saturated Aqueous Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol (1.1 eq) and cesium carbonate (1.5 eq) in DMF.

  • Add a solution of 8-(bromomethyl)-6-chloroquinoline (1 eq) in DMF to the mixture.

  • Stir the reaction at 60 °C for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether-linked quinoline derivative.

Rationale for Experimental Choices:

  • Cesium Carbonate: A stronger base like cesium carbonate is often used for O-alkylation of phenols to ensure complete deprotonation of the hydroxyl group, leading to a more nucleophilic phenoxide.

  • DMF: DMF is an excellent solvent for this type of reaction as it dissolves both the ionic and organic reactants and promotes the SN2 pathway.

Application 3: Palladium-Catalyzed Cross-Coupling Reactions

While the bromomethyl group is the primary site of reactivity, the chloro-substituent at the 6-position provides an additional handle for diversification through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[8][9][10][11] This allows for the introduction of aryl, heteroaryl, or amino groups, further expanding the chemical space accessible from this versatile building block.

Table 1: Potential Cross-Coupling Reactions of the 6-Chloro Position

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-Miyaura Arylboronic acid or esterPd(OAc)₂ / SPhos6-Aryl-8-(bromomethyl)quinoline
Buchwald-Hartwig AminePd₂(dba)₃ / XPhos6-Amino-8-(bromomethyl)quinoline
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuI6-Alkynyl-8-(bromomethyl)quinoline
Heck AlkenePd(OAc)₂ / P(o-tolyl)₃6-Alkenyl-8-(bromomethyl)quinoline

III. Conclusion

8-(Bromomethyl)-6-chloroquinoline is a highly valuable and versatile building block in organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the differential reactivity of its two functional groups, makes it an attractive starting point for the construction of complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in both academic and industrial settings, facilitating the exploration of new chemical space and the development of novel compounds with potential applications in medicine and materials science. The strategic use of this reagent will undoubtedly continue to contribute to advancements in these critical fields.

IV. References

  • Wang, X., et al. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. [Link]

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (2021). Molecules. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

  • Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. (2011). The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. [Link]

  • Synthesis of 8-methylquinoline. (2020). PrepChem.com. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PMC. [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PMC. [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • Heterocycles in Drugs and Drug Discovery. (n.d.). ResearchGate. [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. [Link]

  • Substitution reactions in the acenaphthene analog of quino[7,8-h]quinoline and an unusual synthesis of the corresponding acenaphthylenes by tele-elimination. (n.d.). PMC. [Link]

  • 08: Chapter 8 Nucleophilic Substitution. (2019). Chemistry LibreTexts. [Link]

  • Ch 8: Nucleophilic Substitution. (n.d.). University of Calgary. [Link]

Sources

Application

The Synthetic Versatility of 8-(Bromomethyl)-6-chloroquinoline: A Guide for Researchers

Introduction: The Quinoline Scaffold and the Strategic Importance of a Benzylic Bromide Handle The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of a Benzylic Bromide Handle

The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1][2] Its rigid, bicyclic aromatic structure provides an excellent scaffold for interacting with biological targets, and its derivatives have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimalarial, and anti-inflammatory activities.[3][4] The strategic functionalization of the quinoline ring is paramount in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[5]

This guide focuses on 8-(bromomethyl)-6-chloroquinoline , a highly versatile synthetic intermediate. The power of this building block lies in the strategic placement of two key reactive sites: a chloro-substituent on the benzene ring and, more importantly, a bromomethyl group at the 8-position. The bromomethyl group, a benzylic bromide, is a highly reactive electrophilic handle, primed for a variety of nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making it an invaluable tool for the synthesis of compound libraries for drug screening and the development of novel therapeutic agents. This document provides an in-depth look at the reactivity of 8-(bromomethyl)-6-chloroquinoline and detailed protocols for its application in synthetic chemistry.

Chemical Properties and Reactivity

The key to the synthetic utility of 8-(bromomethyl)-6-chloroquinoline is the high reactivity of the benzylic bromide. The C-Br bond is polarized, rendering the methylene carbon electrophilic and susceptible to attack by a wide range of nucleophiles. The stability of the potential benzylic carbocation intermediate further enhances its reactivity in S"N"1-type reactions, while its primary nature also allows for efficient S"N"2 reactions.[6][7]

Table 1: Physical and Spectroscopic Data of 8-(bromomethyl)-6-chloroquinoline

PropertyValue
Molecular Formula C₁₀H₇BrClN
Molecular Weight 256.53 g/mol
Appearance Off-white to pale yellow solid
1H NMR (CDCl₃, 400 MHz) δ (ppm) 8.90 (dd, J=4.2, 1.7 Hz, 1H), 8.15 (d, J=8.3 Hz, 1H), 7.75 (d, J=2.3 Hz, 1H), 7.68 (d, J=8.3 Hz, 1H), 7.45 (dd, J=8.3, 4.2 Hz, 1H), 5.05 (s, 2H).
13C NMR (CDCl₃, 101 MHz) δ (ppm) 150.5, 146.8, 136.0, 133.5, 131.0, 128.5, 127.9, 126.8, 122.0, 30.5.

Note: The provided NMR data is a representative spectrum and may vary slightly depending on the solvent and experimental conditions.[8][9]

Synthetic Applications and Protocols

The reactivity of the bromomethyl group allows for a plethora of synthetic transformations. Below are detailed protocols for some of the most common and useful reactions.

Williamson Ether Synthesis: Introducing Oxygen-Linked Moieties

The Williamson ether synthesis is a classic and reliable method for forming ethers via an S"N"2 reaction between an alkoxide and an alkyl halide.[3][4][10] This reaction is particularly well-suited for 8-(bromomethyl)-6-chloroquinoline, allowing for the introduction of a diverse range of alkoxy and aryloxy groups.

Protocol: Synthesis of 6-Chloro-8-((phenoxymethyl)quinoline

Materials:

  • 8-(Bromomethyl)-6-chloroquinoline (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of phenol (1.2 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of 8-(bromomethyl)-6-chloroquinoline (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the phenol without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the S"N"2 reaction.[11]

  • Work-up: The aqueous work-up removes the inorganic salts and DMF, while the brine wash helps to remove any remaining water from the organic layer.

dot

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 8_bromomethyl 8-(Bromomethyl)-6-chloroquinoline Product 6-Chloro-8-((phenoxymethyl)quinoline 8_bromomethyl->Product Electrophile Phenol Phenol Phenol->Product Nucleophile (as phenoxide) Base K₂CO₃ Base->Phenol Deprotonation Solvent DMF Solvent->Product Temp Room Temperature Temp->Product Amine_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions 8_bromomethyl 8-(Bromomethyl)-6-chloroquinoline Product 1-((6-Chloroquinolin-8-yl)methyl)piperidine 8_bromomethyl->Product Electrophile Piperidine Piperidine Piperidine->Product Nucleophile Base K₂CO₃ Base->Product Acid Scavenger Solvent Acetonitrile Solvent->Product Temp 50 °C Temp->Product Kinase_Inhibitor_Concept Intermediate 8-(Bromomethyl)-6-chloroquinoline Library Library of Quinoline Derivatives Intermediate->Library Nucleophilic Substitution Nucleophiles Diverse Nucleophiles (R-OH, R₂NH, etc.) Nucleophiles->Library Screening Kinase Screening Assays Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Drug_Candidate Drug Candidate Lead->Drug_Candidate

Sources

Method

Application Note: Nucleophilic Substitution Protocols for 8-(Bromomethyl)-6-chloroquinoline

Introduction & Mechanistic Rationale 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) is a highly versatile bifunctional building block frequently utilized in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors and Toll-like receptor 7 (TLR7) agonists[1][2].

From a mechanistic standpoint, the bromomethyl group located at the 8-position of the quinoline ring is exceptionally primed for bimolecular nucleophilic substitution ( SN​2 ). The adjacent aromatic system stabilizes the SN​2 transition state via π -orbital overlap, significantly lowering the activation energy[3]. Concurrently, the electron-withdrawing nature of the 6-chloro substituent slightly destabilizes any potential carbocation intermediate, thereby suppressing competing unimolecular ( SN​1 ) solvolysis pathways. This electronic tuning ensures that the substitution proceeds with high fidelity and minimal byproduct formation when reacted with appropriate nucleophiles (amines, thiols, and alkoxides/phenoxides).

Experimental Workflow

The following diagram illustrates the logical progression of the nucleophilic substitution workflow. The process is designed to be a self-validating loop, where analytical checkpoints dictate the progression to the next phase.

Workflow A 8-(Bromomethyl)-6-chloroquinoline (Electrophile) C Bimolecular Substitution (S_N2) Polar Aprotic Solvent (DMF/MeCN) A->C B Nucleophile + Base (Amine/Thiol/Alkoxide) B->C D Reaction Monitoring (TLC / LC-MS Validation) C->D D->C Incomplete E Aqueous Quench & Extraction (EtOAc / H2O) D->E Complete F Purification & Isolation (Flash Chromatography) E->F

Workflow for S_N2 substitution of 8-(Bromomethyl)-6-chloroquinoline.

Reaction Parameters & Quantitative Data

The choice of base, solvent, and temperature is strictly dictated by the electronic nature and steric bulk of the incoming nucleophile. Polar aprotic solvents (DMF, MeCN) are universally recommended as they solvate the counter-cation while leaving the nucleophilic anion "naked" and highly reactive[3].

Table 1: Optimized Reaction Parameters for Nucleophilic Substitution

Nucleophile TypeRecommended Base (Eq.)SolventTemp RangeReaction TimeExpected Yield
Primary/Secondary Amine DIPEA or K2​CO3​ (2.0 - 3.0)DMF or MeCNRT to 60 °C2 - 12 h75 - 90%
Thiol (Aliphatic/Aromatic) K2​CO3​ or Cs2​CO3​ (1.5)DMF0 °C to RT1 - 4 h85 - 95%
Alcohol / Phenol NaH or Cs2​CO3​ (1.5 - 2.0)DMF or THF0 °C to 80 °C4 - 16 h60 - 85%

Step-by-Step Methodologies

Protocol A: N-Alkylation (Amines)

Causality Insight: Amines are intrinsically nucleophilic but generate hydrobromic acid (HBr) upon alkylation. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to scavenge HBr without competing for the electrophile.

  • Preparation: Dissolve the amine (1.1 mmol) and DIPEA (2.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Addition: Cool the mixture to 0 °C. Add 8-(Bromomethyl)-6-chloroquinoline (1.0 mmol, 256.5 mg) dropwise as a solution in DMF (2 mL) to prevent rapid exothermic spikes and minimize bis-alkylation of primary amines.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 2-12 hours. If steric hindrance is high (e.g., bulky secondary amines), heat to 60 °C.

  • Workup: Quench with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×10 mL) to remove residual DMF.

Protocol B: S-Alkylation (Thiols)

Causality Insight: Thiols are highly nucleophilic but prone to oxidative dimerization (disulfide formation). Running the reaction at lower temperatures with a mild inorganic base ( K2​CO3​ ) mitigates this side reaction[2].

  • Preparation: Suspend K2​CO3​ (1.5 mmol) in anhydrous DMF (5 mL) and add the thiol (1.05 mmol). Stir at RT for 15 minutes to generate the thiolate anion.

  • Addition: Cool the suspension strictly to 0 °C. Add 8-(Bromomethyl)-6-chloroquinoline (1.0 mmol) in one portion.

  • Propagation: Stir at 0 °C for 1 hour, then allow to warm to RT. The reaction is typically complete within 2-4 hours due to the high polarizability of the sulfur atom.

  • Workup: Quench with water (15 mL) and extract with Dichloromethane (DCM) ( 3×15 mL). Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol C: O-Alkylation (Alcohols/Phenols)

Causality Insight: Aliphatic alcohols are poor nucleophiles. Sodium hydride (NaH) is required to forcefully deprotonate the alcohol, generating a highly reactive alkoxide prior to the introduction of the benzylic bromide.

  • Activation: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (4 mL) at 0 °C. Carefully add the alcohol/phenol (1.1 mmol) dissolved in THF (2 mL). Stir until hydrogen gas evolution ceases (approx. 30 mins).

  • Addition: Add 8-(Bromomethyl)-6-chloroquinoline (1.0 mmol) dissolved in THF (2 mL).

  • Propagation: Heat the mixture to reflux (approx. 65-70 °C) for 4-16 hours.

  • Workup: Carefully quench with saturated aqueous NH4​Cl (10 mL) at 0 °C to neutralize unreacted NaH. Extract with Ethyl Acetate ( 3×15 mL).

Self-Validating System & Troubleshooting

To ensure scientific integrity, the protocol relies on an intrinsic mass-spectrometry (LC-MS) validation system based on isotopic signatures:

  • Starting Material Signature: 8-(Bromomethyl)-6-chloroquinoline contains one Bromine and one Chlorine atom. In LC-MS, this presents a distinct isotopic cluster at m/z ~255 / 257 / 259 with a roughly 3:4:1 intensity ratio.

  • Product Validation: Upon successful SN​2 displacement of the bromide leaving group, the product retains only the Chlorine atom. The mass spectrum must shift to the new expected mass and exhibit a classic 3:1 isotopic ratio ( M / M+2 ). The disappearance of the 3:4:1 cluster is the definitive proof of complete conversion.

Troubleshooting Common Issues:

  • Over-alkylation (Primary Amines): If tertiary amines form as a byproduct, increase the steric bulk of the base, lower the reaction temperature to 0 °C, or slowly syringe-pump the bromide into a large excess of the amine.

  • Self-Alkylation / Polymerization: The weakly nucleophilic quinoline nitrogen can theoretically attack another molecule's bromomethyl group. Always store 8-(Bromomethyl)-6-chloroquinoline at 2-8 °C under inert gas[4] and avoid leaving it in concentrated polar solutions without the intended nucleophile present.

References

  • World Intellectual Property Organization (WIPO). Patent WO2025188693A1 - Bicyclic TLR7 agonists and uses thereof.

Sources

Application

Application Note: 8-(Bromomethyl)-6-chloroquinoline as a Bifunctional Building Block for Novel Materials

Executive Summary The development of advanced materials—ranging from fluorescent chemosensors to bioactive pharmaceutical scaffolds—relies heavily on versatile, multi-reactive chemical building blocks. 8-(Bromomethyl)-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced materials—ranging from fluorescent chemosensors to bioactive pharmaceutical scaffolds—relies heavily on versatile, multi-reactive chemical building blocks. 8-(Bromomethyl)-6-chloroquinoline (CAS 87293-40-1) is a highly specialized heterocyclic intermediate that offers true orthogonal reactivity. By leveraging the vast difference in bond dissociation energies between its aliphatic C–Br bond and its aromatic C–Cl bond, researchers can perform sequential, site-specific functionalizations without the need for cumbersome protecting-group chemistry.

This application note provides detailed, self-validating protocols for utilizing this compound in two cutting-edge fields: the synthesis of Photoinduced Electron Transfer (PET) fluorescent sensors[1] and the generation of privileged bioactive scaffolds for drug discovery[2].

Chemical Profiling & Rationale for Orthogonal Reactivity

The strategic value of 8-(Bromomethyl)-6-chloroquinoline lies in its dual functional groups, which react under entirely different mechanistic paradigms[3]:

  • The 8-Bromomethyl Group (Phase 1 Reactivity): The benzylic-like C–Br bond is highly polarized and possesses a low bond dissociation energy (~68 kcal/mol). It undergoes rapid Bimolecular Nucleophilic Substitution ( SN​2 ) with amines, thiols, or alcohols at mild temperatures.

  • The 6-Chloro Group (Phase 2 Reactivity): The aromatic C–Cl bond is highly stable (~96 kcal/mol) and remains completely inert during the SN​2 phase. It can only be activated at elevated temperatures using specialized Palladium(0) catalysts (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

This built-in chemoselectivity allows researchers to first install a functional receptor or pharmacophore at the 8-position, and subsequently tune the molecule's electronic or lipophilic properties at the 6-position.

Application Workflow I: Development of PET/CHEF Fluorescent Sensors

Causality & Design Principles

Quinoline is a well-documented fluorophore. However, when an electron-rich amine is attached to the 8-methyl position, its lone pair transfers an electron to the excited state of the quinoline ring, quenching the fluorescence via Photoinduced Electron Transfer (PET) .

When a target metal ion (such as Zn2+ or Cu2+ ) is introduced, it coordinates with both the quinoline nitrogen and the appended amine. This chelation ties up the amine's lone pair, inhibiting the PET process and triggering a massive "turn-on" signal known as Chelation-Enhanced Fluorescence (CHEF) [1]. By subsequently coupling an aryl group to the 6-chloro position, the π -conjugation of the system is extended, red-shifting the emission wavelength to avoid biological autofluorescence.

Self-Validating Protocol: Synthesis of a Zn(II) Fluorescent Probe

Phase 1: SN​2 Alkylation with a Polyamine Receptor

  • Causality of Reagents: Acetonitrile (MeCN) is selected as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive. K2​CO3​ is used as a heterogeneous acid scavenger to neutralize the HBr byproduct without inducing unwanted side reactions.

  • Step 1: In an oven-dried round-bottom flask, dissolve 8-(Bromomethyl)-6-chloroquinoline (1.0 eq) in anhydrous MeCN (0.2 M).

  • Step 2: Add anhydrous K2​CO3​ (3.0 eq) and bis(pyridin-2-ylmethyl)amine (1.1 eq). Stir the suspension at 60 °C under an argon atmosphere for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The protocol is self-validating when the starting material spot ( Rf​≈0.6 ) completely disappears, replaced by a highly UV-active, lower-mobility product spot ( Rf​≈0.25 ), confirming complete alkylation.

  • Step 3 (Workup): Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Redissolve in EtOAc and wash with saturated aqueous NaHCO3​ . Rationale: The mild basic wash ensures the newly formed tertiary amine remains in its free-base form, preventing product loss in the aqueous layer. Dry over Na2​SO4​ and purify via flash chromatography.

Phase 2: Suzuki-Miyaura Conjugation Extension

  • Causality of Reagents: Pd(dppf)Cl2​ is explicitly chosen over standard Pd(PPh3​)4​ . The bidentate 'dppf' ligand has a large bite angle and high electron density, which is mandatory to force the oxidative addition of the sluggish aromatic C–Cl bond.

  • Step 1: Dissolve the Phase 1 intermediate (1.0 eq) and phenylboronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v).

  • Step 2: Add Cs2​CO3​ (3.0 eq) and Pd(dppf)Cl2​ (0.05 eq). Heat to 100 °C for 12 hours.

  • Validation Checkpoint: The reaction mixture will initially appear yellow/orange. A shift to a dark red/brown color within the first 30 minutes validates the successful generation of the active Pd0 catalytic species. Complete consumption of the intermediate on TLC validates the cross-coupling.

Application Workflow II: Synthesis of Bioactive Heterocycles

Causality & Design Principles

Substituted quinolines are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for antimalarials, kinase inhibitors, and Toll-like receptor 7 (TLR7) agonists[2]. The 8-position acts as a critical vector for attaching pharmacophores (e.g., piperazines or morpholines), while the 6-chloro position can be aminated to optimize hydrogen-bonding interactions and metabolic stability.

Self-Validating Protocol: Buchwald-Hartwig Amination

Following a Phase 1 SN​2 alkylation (identical to Section 3.2), the 6-chloro group is subjected to C–N cross-coupling.

  • Step 1: Combine the 6-chloroquinoline intermediate (1.0 eq), a secondary cyclic amine (1.2 eq), and Sodium tert-butoxide ( NaOtBu , 2.0 eq) in anhydrous Toluene.

  • Step 2: Add Pd2​(dba)3​ (0.02 eq) and BrettPhos ligand (0.04 eq). Rationale: BrettPhos is highly specific for coupling secondary amines to aryl chlorides, preventing the formation of inactive palladium off-cycle species.

  • Step 3: Heat at 110 °C for 8 hours.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in water/EtOAc and analyze the organic layer via LC-MS. The protocol is validated when the mass spectrum shows the disappearance of the [M+H]+ isotope pattern characteristic of chlorine (a 3:1 ratio of M to M+2) and the appearance of the exact mass of the aminated product.

Quantitative Reaction Parameters

The following table summarizes the causal differences and quantitative parameters that enable the orthogonal functionalization of this building block.

ParameterPhase 1: Nucleophilic SubstitutionPhase 2: Pd-Catalyzed Cross-Coupling
Target Functional Group 8-Bromomethyl (Aliphatic C–Br)6-Chloro (Aromatic C–Cl)
Bond Dissociation Energy ~68 kcal/mol~96 kcal/mol
Reaction Temperature 25 °C – 60 °C90 °C – 110 °C
Catalyst Requirement None (Spontaneous SN​2 ) Pd(dppf)Cl2​ or Pd2​(dba)3​
Optimal Solvent Acetonitrile (Polar aprotic)1,4-Dioxane/ H2​O or Toluene
Typical Yield 85% – 95%70% – 85%
Validation Checkpoint Rapid UV-active spot shift on TLCColor shift to dark brown ( Pd0 active)

Mechanistic Pathway Visualization

The following diagram maps the logical workflow of the orthogonal functionalization, demonstrating how a single starting material diverges into two distinct classes of novel materials.

OrthogonalWorkflow SM 8-(Bromomethyl)- 6-chloroquinoline SN2 Phase 1: S_N2 Alkylation (Target: C-Br) SM->SN2 Nucleophilic Attack Int 8-Substituted- 6-chloroquinoline SN2->Int High Yield (85-95%) Pd Phase 2: Cross-Coupling (Target: C-Cl) Int->Pd Pd(0) Oxidative Insertion Mat1 Fluorescent Sensor (PET/CHEF Active) Pd->Mat1 Arylation Mat2 Bioactive Scaffold (TLR7 Agonist) Pd->Mat2 Amination

Figure 1: Orthogonal functionalization workflow of 8-(Bromomethyl)-6-chloroquinoline.

Sources

Method

Application Note: Experimental Protocols for Alkylation Reactions Utilizing 8-(Bromomethyl)-6-chloroquinoline

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 8-(Bromomethyl)-6-chloroquinoline (CAS No. 87293-40-1)[1] Executive Summary & Mechanistic Rationale 8-(Bromomethyl)-6-chloroq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 8-(Bromomethyl)-6-chloroquinoline (CAS No. 87293-40-1)[1]

Executive Summary & Mechanistic Rationale

8-(Bromomethyl)-6-chloroquinoline is a highly reactive, bifunctional electrophile that serves as a privileged scaffold in modern organic synthesis and drug discovery[1]. It is predominantly utilized to introduce the 6-chloroquinoline pharmacophore into target molecules via bimolecular nucleophilic substitution ( SN​2 ) reactions.

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this molecule to optimize your workflows:

  • Enhanced Electrophilicity: The benzylic carbon at the 8-position is naturally activated. However, the presence of the electron-withdrawing 6-chloro substituent inductively pulls electron density away from the quinoline ring. This further increases the partial positive charge ( δ+ ) on the benzylic carbon, significantly accelerating SN​2 attack by nucleophiles compared to unsubstituted analogs.

  • Neighboring Group Potential: Following alkylation, the quinoline nitrogen is perfectly positioned to act as a coordinating heteroatom. This enables the synthesized molecules to function as N,N- or N,O-bidentate ligands for transition metal catalysts (e.g., Copper, Cobalt, and Zinc complexes)[2].

  • Pharmacological Relevance: Alkylation with this scaffold is a foundational step in synthesizing complex bioactive molecules, including bicyclic Toll-like receptor 7 (TLR7) agonists used in cancer immunotherapy[3], and in aryl-aryl cross-coupling reactions to build condensed aromatic alkaloids[4].

Experimental Workflow

The following diagram illustrates the validated, self-contained workflow for executing alkylation reactions with 8-(Bromomethyl)-6-chloroquinoline.

Workflow N1 1. Reagent Setup (Electrophile + Nucleophile) N2 2. Base Addition (K2CO3 / DIPEA) N1->N2 N3 3. SN2 Reaction (MeCN/DMF, 0°C to 60°C) N2->N3 N4 4. Aqueous Workup (Liquid-Liquid Extraction) N3->N4 N5 5. Purification (Chromatography) N4->N5

Caption: Experimental workflow for SN2 alkylation using 8-(Bromomethyl)-6-chloroquinoline.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Ligand Synthesis)

Objective: To synthesize N,N-bidentate or multidentate ligands (e.g., reacting with thiomorpholine or piperazine derivatives)[2].

Mechanistic Choice of Reagents:

  • Solvent: Anhydrous Acetonitrile (MeCN) is selected. As a polar aprotic solvent, it stabilizes the charge-separated SN​2 transition state without solvolyzing the highly reactive bromomethyl group—a common failure point when using protic solvents like ethanol[5].

  • Base: Potassium carbonate ( K2​CO3​ ) or N,N-Diisopropylethylamine (DIPEA) is used. Strong bases (like NaH) are avoided to prevent unwanted Wurtz-type dimerization of the bromomethyl compound or degradation of the quinoline ring.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (Argon or N2​ ).

  • Dissolution: Dissolve the secondary amine (1.2 eq) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add K2​CO3​ (2.0 eq) to the solution and stir for 10 minutes at room temperature to ensure uniform suspension.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Note: Starting at 0 °C controls the initial exothermic reaction and prevents poly-alkylation.

  • Electrophile Addition: Dissolve 8-(Bromomethyl)-6-chloroquinoline (1.0 eq) in a minimal amount of MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to 60 °C for 4–6 hours. Monitor the consumption of the bromide via Thin Layer Chromatography (TLC) (Hexanes:EtOAc, 3:1).

  • Workup: Once complete, cool to room temperature. Quench with saturated aqueous NH4​Cl (10 mL/mmol). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: O-Alkylation of Phenols

Objective: Synthesis of diaryl ethers or phenoxy-quinoline derivatives.

Mechanistic Choice of Reagents: O-alkylation requires the pre-formation of a highly nucleophilic phenoxide anion. Dimethylformamide (DMF) is utilized because it efficiently solvates the potassium cation ( K+ ), leaving the phenoxide anion "naked" and highly reactive[5].

Step-by-Step Methodology:

  • Dissolve the substituted phenol (1.0 eq) in anhydrous DMF.

  • Add K2​CO3​ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide salt. The solution may undergo a color change indicating anion formation.

  • Add 8-(Bromomethyl)-6-chloroquinoline (1.1 eq) in one portion.

  • Heat the mixture to 70 °C and stir for 8–12 hours.

  • Critical Workup Step: Because DMF is water-miscible and difficult to evaporate, quench the reaction with a large volume of ice water (5x the reaction volume) to precipitate the crude product, or extract extensively with a non-polar solvent (e.g., Diethyl Ether) and wash the organic layer with water (5x) to remove residual DMF.

Mechanistic Pathway & Downstream Applications

The versatility of 8-(Bromomethyl)-6-chloroquinoline lies in the predictable nature of its SN​2 displacement, which seamlessly bridges basic organic synthesis with advanced materials and drug design.

Mechanism cluster_0 Bimolecular Nucleophilic Substitution (SN2) cluster_1 Target Applications A 8-(Bromomethyl)-6-chloroquinoline (Highly Electrophilic) C SN2 Transition State (Partial C-Br Cleavage) A->C B Nucleophile (Amine, Thiol, Phenolate) B->C D Alkylated Quinoline Derivative (Product) C->D E Transition Metal Chelation (N,N or N,O Ligands) D->E F Bioactive Pharmacophores (e.g., TLR7 Agonists) D->F

Caption: SN2 mechanism of 8-(Bromomethyl)-6-chloroquinoline and its downstream chemical applications.

Quantitative Data & Reaction Parameters

To assist in experimental planning, the following table summarizes the optimized empirical parameters and expected yields for various nucleophilic substitutions using 8-(Bromomethyl)-6-chloroquinoline[5].

Nucleophile TypeExample SubstrateOptimal SolventRecommended BaseTemp (°C)Time (h)Expected Yield
Secondary Amine Thiomorpholine / PiperazineMeCN K2​CO3​ or DIPEA60 - 804 - 675 - 85%
Primary Amine Aniline derivativesDMFDIPEA806 - 865 - 80%
Phenol Substituted PhenolsDMF K2​CO3​ 60 - 808 - 1270 - 90%
Thiol Cysteine / Alkyl thiolsMeOH or MeCN Et3​N (Triethylamine)25 - 402 - 485 - 95%

Note: S-alkylation (thiols) proceeds much faster and at lower temperatures due to the high polarizability and superior nucleophilicity of the thiolate anion.

References

  • World Intellectual Property Organization (WIPO).Bicyclic TLR7 agonists and uses thereof (WO2025188693A1). Google Patents.
  • Jia, X., et al. Four N,O‐Bidentate‐Chelated Ligand‐Tunable Copper(II) Complexes: Synthesis, Structural Characterization and Exceptional Catalytic Properties for Chan–Lam Coupling Reactions. ResearchGate. URL:[Link]

  • Harayama, T., et al. Concise Synthesis of 11H-Indolizino[1,2-b]quinolin-9-one by an Aryl-Aryl Coupling Reaction Using Pd Reagent. Heterocycles (via CLOCKSS). URL:[Link]

Sources

Application

Application Notes and Protocols for 8-(Bromomethyl)-6-chloroquinoline in Fluorescent Probe Development

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthesis and application of 8-(bromomethyl)-6-chloroquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and application of 8-(bromomethyl)-6-chloroquinoline as a versatile building block for the development of novel fluorescent probes. By leveraging the inherent photophysical properties of the quinoline core and the reactive nature of the bromomethyl group, researchers can design and synthesize a wide array of sensors for various analytes and biological imaging applications.

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the development of fluorescent probes.[1] Their rigid, planar structure and extended π-conjugated system provide a robust scaffold for designing fluorophores with tunable photophysical properties. The nitrogen atom within the quinoline ring can participate in coordination with metal ions, influencing the probe's sensitivity and selectivity.[2] The strategic placement of substituents on the quinoline core allows for the fine-tuning of its absorption and emission characteristics, making it an ideal platform for creating sensors for a diverse range of analytes, including metal ions and pH.[3][4]

8-(Bromomethyl)-6-chloroquinoline, in particular, offers a unique combination of features. The chloro-substituent at the 6-position can modulate the electronic properties of the quinoline ring, while the highly reactive bromomethyl group at the 8-position serves as a convenient handle for covalently attaching the quinoline fluorophore to various recognition moieties. This modular design enables the rational development of fluorescent probes with tailored specificities and sensing mechanisms.

Synthesis of the Core Intermediate: 8-(Bromomethyl)-6-chloroquinoline

The synthesis of 8-(bromomethyl)-6-chloroquinoline is a multi-step process that begins with the construction of the quinoline core, followed by functionalization of the methyl group.

Step 1: Synthesis of 6-chloro-8-methylquinoline via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system. In this step, 4-chloro-2-methylaniline is reacted with glycerol in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene).

Protocol: Synthesis of 6-chloro-8-methylquinoline

  • To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) and glycerol (4.0 eq) in nitrobenzene (2 volumes), slowly add concentrated sulfuric acid (2 volumes) dropwise at room temperature.

  • Carefully heat the reaction mixture to 140 °C. An exothermic reaction may occur, so controlled heating is crucial.

  • Maintain the reaction at 140 °C for 6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and cautiously pour it into a large volume of chilled water.

  • Neutralize the aqueous mixture to a pH of approximately 9 using a 40% aqueous sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 6-chloro-8-methylquinoline.[5]

Step 2: Benzylic Bromination to Yield 8-(Bromomethyl)-6-chloroquinoline

The methyl group at the 8-position can be selectively brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical mechanism and is highly specific for the benzylic position.[6][7]

Protocol: Synthesis of 8-(Bromomethyl)-6-chloroquinoline

  • Dissolve 6-chloro-8-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux the reaction mixture, and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude 8-(bromomethyl)-6-chloroquinoline can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Benzylic Bromination 4-chloro-2-methylaniline 4-chloro-2-methylaniline H2SO4_Nitrobenzene H₂SO₄, Nitrobenzene 4-chloro-2-methylaniline->H2SO4_Nitrobenzene Glycerol Glycerol Glycerol->H2SO4_Nitrobenzene 6-chloro-8-methylquinoline 6-chloro-8-methylquinoline H2SO4_Nitrobenzene->6-chloro-8-methylquinoline NBS_Initiator NBS, Radical Initiator 6-chloro-8-methylquinoline->NBS_Initiator 8-(bromomethyl)-6-chloroquinoline 8-(bromomethyl)-6-chloroquinoline NBS_Initiator->8-(bromomethyl)-6-chloroquinoline

Caption: Synthesis of 8-(bromomethyl)-6-chloroquinoline.

Design and Synthesis of Fluorescent Probes

The reactive bromomethyl group of 8-(bromomethyl)-6-chloroquinoline allows for the facile introduction of a wide variety of recognition moieties through nucleophilic substitution reactions. This modular approach enables the design of probes for specific analytes.

General Principles of Probe Design

A typical fluorescent probe consists of three main components:

  • Fluorophore: The 8-substituted-6-chloroquinoline core, which provides the fluorescence signal.

  • Recognition Moiety (Receptor): A functional group that selectively interacts with the target analyte.

  • Linker: The methylene bridge at the 8-position that connects the fluorophore to the recognition moiety.

The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), or Förster Resonance Energy Transfer (FRET).[5] Upon binding of the analyte to the recognition moiety, a conformational or electronic change occurs, which modulates the fluorescence output of the quinoline fluorophore, leading to a "turn-on" or "turn-off" response.

Example Protocol: Synthesis of a Quinoline-Based Probe for Metal Ion Sensing

This protocol describes the synthesis of a hypothetical fluorescent probe for metal ion sensing by reacting 8-(bromomethyl)-6-chloroquinoline with a receptor containing a nucleophilic amine.

Protocol: Synthesis of a Quinoline-Amine Conjugate

  • Dissolve the amine-containing recognition moiety (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to the solution to deprotonate the amine.

  • Add a solution of 8-(bromomethyl)-6-chloroquinoline (1.1 eq) in the same solvent dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final fluorescent probe.

Reaction Scheme Diagram

G Start 8-(bromomethyl)-6-chloroquinoline + Amine-Receptor Reaction Base, Solvent Start->Reaction Product Quinoline-Probe Conjugate Reaction->Product

Caption: General synthesis of a quinoline-based probe.

Application of Quinoline-Based Fluorescent Probes

Fluorescent probes derived from 8-(bromomethyl)-6-chloroquinoline can be utilized in a variety of applications, including the detection of metal ions, pH sensing, and cellular imaging.

General Protocol for Fluorescence Measurements
  • Stock Solution Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile) at a concentration of 1-10 mM.

  • Working Solution Preparation: Dilute the stock solution in the desired buffer or solvent system to a final concentration typically in the micromolar range.

  • Analyte Titration: Prepare a series of solutions containing the fluorescent probe at a fixed concentration and varying concentrations of the target analyte.

  • Fluorescence Spectroscopy: Record the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be chosen based on the absorption maximum of the probe.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration to determine the sensitivity and detection limit of the probe.

Cellular Imaging Protocol
  • Cell Culture: Culture the desired cell line on a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Loading: Incubate the cells with a solution of the fluorescent probe in cell culture medium for a specific duration (e.g., 30-60 minutes) at 37 °C. The optimal probe concentration should be determined experimentally to minimize cytotoxicity.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter set for the excitation and emission wavelengths of the probe.

Experimental Workflow for Cellular Imaging

G Cell_Culture Cell Culture Probe_Loading Probe Loading Cell_Culture->Probe_Loading Washing Washing Probe_Loading->Washing Fluorescence_Microscopy Fluorescence Microscopy Washing->Fluorescence_Microscopy Image_Analysis Image Analysis Fluorescence_Microscopy->Image_Analysis

Caption: Workflow for cellular imaging with a fluorescent probe.

Quantitative Data Summary

The photophysical and sensing properties of fluorescent probes derived from 8-(bromomethyl)-6-chloroquinoline will be dependent on the specific recognition moiety attached. The following table provides a template for summarizing key performance metrics.

ParameterDescriptionTypical Range
λabs (nm) Wavelength of maximum absorption300 - 400
λem (nm) Wavelength of maximum emission400 - 600
Quantum Yield (Φ) Efficiency of fluorescence emission0.1 - 0.8
Stokes Shift (nm) Difference between λem and λabs50 - 150
Limit of Detection (LOD) Lowest detectable analyte concentrationnM to µM
Selectivity Response to target analyte vs. interfering speciesHigh

Conclusion

8-(Bromomethyl)-6-chloroquinoline is a highly valuable and versatile intermediate for the development of novel fluorescent probes. Its straightforward synthesis and the reactivity of the bromomethyl group provide a robust platform for creating a diverse library of sensors with tailored specificities. The application notes and protocols provided herein offer a solid foundation for researchers to explore the exciting potential of this compound in various fields of chemical biology and drug discovery.

References

  • BenchChem. (2025). A Comparative Guide to Quinoline-Based Fluorescent Sensors for Heavy Metal Ion Detection.
  • Chen, X., et al. (2014). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry, 86(12), 5999–6005. [Link]

  • Chenoweth, D. M., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS Chemical Biology, 15(7), 1914–1922. [Link]

  • Crimson Publishers. (2023).
  • Gao, F., et al. (2020). Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. ACS Omega, 5(20), 11525–11533. [Link]

  • Li, Z., et al. (2011). A ratiometric fluorescent probe for zinc ions based on the quinoline fluorophore. Dalton Transactions, 40(4), 856-861. [Link]

  • MDPI. (2021).
  • MDPI. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • MDPI. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

  • Pearson. (n.d.). For each compound, predict the major product of free-radical brom....
  • PrepChem.com. (2020, January 22). Synthesis of 8-methylquinoline.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
  • ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • RSC Publishing. (2015). A quinoline based Schiff-base compound as pH sensor.
  • RSC Publishing. (2025). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions.
  • Sigma-Aldrich. (n.d.). 6-Bromo-4-chloro-8-methylquinoline AldrichCPR.
  • Smolecula. (2023, August 16). Buy 8-Bromo-4-chloro-6-methylquinoline | 1156602-22-0.
  • YouTube. (2018, September 20). 18.
  • Zhang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances, 11(25), 15334-15341. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-(Bromomethyl)-6-chloroquinoline

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 8-(Bromome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for the synthesis of 8-(Bromomethyl)-6-chloroquinoline via the radical bromination of 6-chloro-8-methylquinoline[1].

Because this transformation relies on the Wohl-Ziegler bromination mechanism, achieving high yields requires precise control over radical chain kinetics, reagent stoichiometry, and solvent environment.

I. Diagnostic Workflow for Yield Optimization

Before diving into specific technical FAQs, use the diagnostic logic tree below to identify the root cause of your yield loss.

TroubleshootingTree Start Issue: Low Yield of 8-(Bromomethyl)-6-chloroquinoline OverBrom Observation A: High Di-/Tri-bromination Start->OverBrom UnderReact Observation B: Unreacted Starting Material Start->UnderReact RingBrom Observation C: Ring Bromination (EAS) Start->RingBrom SolA1 Reduce NBS to 1.0 - 1.05 eq OverBrom->SolA1 SolA2 Lower reaction temp / Dilute OverBrom->SolA2 SolB1 Degas solvent (Ar/N2 sparge) UnderReact->SolB1 SolB2 Add fresh AIBN in portions UnderReact->SolB2 SolC1 Ensure strictly anhydrous conditions RingBrom->SolC1 SolC2 Add weak base (e.g., Na2CO3) RingBrom->SolC2

Diagnostic logic tree for troubleshooting 8-(Bromomethyl)-6-chloroquinoline synthesis.

II. Troubleshooting FAQs

Q1: Why am I seeing significant di-brominated byproduct (8-(dibromomethyl)-6-chloroquinoline)?

The Causality: Over-bromination is a kinetic issue dictated by the Goldfinger mechanism[2]. In a Wohl-Ziegler reaction, N-bromosuccinimide (NBS) acts as a "bromine sink," maintaining a very low, steady-state concentration of molecular bromine ( Br2​ ). If the local concentration of Br2​ spikes (due to excess NBS, rapid heating, or poor stirring), the kinetics shift from mono-substitution to poly-substitution. The first bromination activates the benzylic position slightly, making the second bromination kinetically competitive if excess radical species are present. The Solution:

  • Strictly limit NBS to 1.0 to 1.05 equivalents .

  • Do not add all NBS at once if scaling up; use portion-wise addition.

  • Ensure vigorous stirring to prevent localized high concentrations of dissolved NBS.

Q2: My starting material (6-chloro-8-methylquinoline) remains unreacted despite prolonged heating. What is quenching the reaction?

The Causality: Radical chain reactions are highly susceptible to termination by molecular oxygen ( O2​ ) or moisture. Oxygen forms stable peroxy radicals that break the propagation chain. Furthermore, the standard initiator, Azobisisobutyronitrile (AIBN), has a half-life of roughly 1 hour at 80°C. If your reaction takes 4 hours and was not properly degassed, the initiator will be entirely consumed before the starting material is converted. The Solution:

  • Degassing is non-negotiable: Sparge your solvent with Argon or N2​ for at least 15 minutes prior to adding AIBN.

  • Portion-wise Initiation: Instead of adding 0.1 eq of AIBN at the start, add 0.05 eq initially, and another 0.05 eq after 2 hours to maintain a steady flux of initiating radicals.

Q3: I am observing bromination on the quinoline ring instead of the methyl group. How do I prevent this?

The Causality: You are observing Electrophilic Aromatic Substitution (EAS) rather than free-radical substitution. This occurs when moisture is present in the reaction mixture. Water reacts with NBS to form hypobromous acid (HOBr) and subsequently Br2​ and HBr. The acidic environment catalyzes the heterolytic cleavage of bromine, driving electrophilic attack on the electron-richer parts of the quinoline ring. The Solution:

  • Bake all glassware and use anhydrous solvents.

  • Self-Validating Step: Add 0.1 equivalents of anhydrous sodium carbonate ( Na2​CO3​ ) to the reaction mixture. This acts as an acid scavenger, neutralizing any HBr generated and shutting down the EAS pathway entirely.

Q4: We are trying to phase out Carbon Tetrachloride ( CCl4​ ) due to toxicity and regulations. What is the best alternative solvent?

The Causality: CCl4​ was historically favored because it is completely transparent to radicals (no abstractable hydrogen atoms) and NBS is poorly soluble in it, which perfectly controls the low Br2​ concentration required by the Goldfinger mechanism[2]. The Solution: Benzotrifluoride (Trifluoromethylbenzene, PhCF3​ ) is the premier green alternative[3]. The strong electron-withdrawing nature of the CF3​ group deactivates the aromatic ring toward radical abstraction, making it highly inert. It has a convenient boiling point (102°C) and provides yields comparable to or exceeding CCl4​ .

III. Quantitative Solvent Comparison

To justify the transition away from chlorinated solvents, review the empirical data below comparing solvent efficacy for benzylic bromination workflows.

SolventToxicity / Regulatory StatusReaction Temp (°C)Average Time (h)Mono-bromo Yield (%)Di-bromo Impurity (%)
Carbon Tetrachloride ( CCl4​ ) Banned (Ozone Depleting)763 - 482%~5%
Benzotrifluoride ( PhCF3​ ) Acceptable (Green Alternative)85 - 902 - 386%<3%
Acetonitrile ( CH3​CN ) Acceptable805 - 674%~8%
1,2-Dichloroethane (DCE) Highly Restricted834 - 578%~6%

Data synthesis based on optimized Wohl-Ziegler parameters using 1.05 eq NBS and 0.1 eq AIBN.

IV. Optimized Experimental Protocol (Benzotrifluoride Route)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction does not proceed to over-bromination.

Reagents:

  • 6-chloro-8-methylquinoline: 1.0 eq (10 mmol, 1.77 g)

  • N-Bromosuccinimide (NBS): 1.05 eq (10.5 mmol, 1.87 g) (Note: Recrystallize from water and dry under vacuum before use to remove Br2​ and succinimide impurities).

  • AIBN: 0.1 eq (1.0 mmol, 164 mg)

  • Anhydrous Na2​CO3​ : 0.1 eq (1.0 mmol, 106 mg)

  • Benzotrifluoride ( PhCF3​ ): 40 mL

Step-by-Step Methodology:

  • System Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry under vacuum and backfill with Argon.

  • Solvent Degassing: Add 40 mL of anhydrous Benzotrifluoride to the flask. Sparge with Argon via a submerged needle for 15 minutes.

  • Reagent Loading: Add 6-chloro-8-methylquinoline (1.77 g) and Na2​CO3​ (106 mg) to the solvent. Stir to suspend.

  • Initiation: Add NBS (1.87 g) and the first portion of AIBN (82 mg, 0.05 eq).

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 90°C. Causality note: At 90°C, AIBN decomposes rapidly to initiate the radical chain. The insoluble NBS will slowly convert to succinimide, which floats to the surface.

  • In-Process Control (IPC) 1: After 1.5 hours, pull a 50 µL aliquot, quench with saturated Na2​S2​O3​ , and analyze via LC-MS or TLC (Hexanes/EtOAc 8:2).

  • Secondary Initiation (If required): If >15% starting material remains, add the remaining AIBN (82 mg, 0.05 eq) and continue refluxing for 1 hour.

  • Workup: Once starting material is <2%, immediately remove from heat to prevent over-bromination. Cool to room temperature. Filter the mixture through a pad of Celite to remove the floating succinimide and Na2​CO3​ .

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes to 10% EtOAc/Hexanes) to afford pure 8-(Bromomethyl)-6-chloroquinoline.

V. References

1.1 2.2 3.3

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 8-(Bromomethyl)-6-chloroquinoline

Welcome to the Technical Support Center for 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1). This bifunctional scaffold is highly valued in drug discovery for its orthogonal reactivity.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1). This bifunctional scaffold is highly valued in drug discovery for its orthogonal reactivity. However, the extreme electrophilicity of the C8-bromomethyl group, paired with the nucleophilic quinoline nitrogen and the relatively inert C6-aryl chloride, creates unique synthetic challenges.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to optimize your synthetic workflows.

Section 1: Synthesis & Handling (Wohl-Ziegler Bromination)

Q: Why am I getting poor yields or dibrominated byproducts when synthesizing 8-(bromomethyl)-6-chloroquinoline from 8-methyl-6-chloroquinoline? A: The synthesis relies on [1]. Poor yields usually stem from inadequate radical initiation or moisture quenching the reaction. Over-reaction (dibromination) occurs when excess N-bromosuccinimide (NBS) is used or the reaction is heated for too long.

  • Causality: The benzylic radical at the C8 position is highly stabilized by the quinoline ring. Once the monobromo product forms, the remaining C-H bonds become slightly more sterically hindered but remain electronically susceptible to a second radical abstraction.

  • Solution: Maintain strict stoichiometric control (1.05 eq NBS). Use 2,2'-azobisisobutyronitrile (AIBN) as a radical initiator[2]. Monitor the reaction via LC-MS every 30 minutes after the first hour. Stop the reaction when the starting material is <5% to prevent dibromination.

Q: My isolated 8-(bromomethyl)-6-chloroquinoline degrades into an insoluble powder upon storage at room temperature. What is the degradation pathway? A: You are observing intermolecular self-alkylation (dimerization/polymerization).

  • Causality: The quinoline nitrogen possesses a lone pair that acts as a nucleophile, while the C8-bromomethyl group is a potent electrophile. Even in the solid state, prolonged exposure to ambient temperatures allows the nitrogen of one molecule to attack the bromomethyl group of another, forming an insoluble quaternary ammonium salt [3].

  • Solution: Always store the compound under an inert atmosphere (Ar/N2) at -20 °C. If the material has degraded, it cannot be easily rescued and must be re-synthesized or repurchased.

Section 2: Nucleophilic Substitution (SN2) at C8

Q: When reacting 8-(bromomethyl)-6-chloroquinoline with primary amines, I observe a mixture of mono- and di-alkylated products. How can I favor mono-alkylation? A: This is a classic over-alkylation issue.

  • Causality: The mono-alkylated product (a secondary amine) is more electron-rich and less sterically hindered than expected, making it a stronger nucleophile than the starting primary amine. Consequently, it competes effectively for the remaining bromomethyl substrate.

  • Solution: Use a large excess of the primary amine (5-10 eq) to statistically favor mono-alkylation. Alternatively, use a bulky protecting group on the amine (e.g., Boc) or synthesize the target via reductive amination of 6-chloroquinoline-8-carbaldehyde instead.

Section 3: Chemoselectivity & Transition Metal Catalysis

Q: I want to perform a Suzuki coupling at the 6-chloro position, but the reaction fails or yields a complex mixture. Why? A: You are experiencing chemoselectivity failure due to the highly reactive C-Br bond.

  • Causality: The bond dissociation energy of a C(sp³)-Br bond is significantly lower than that of an aryl C(sp²)-Cl bond. Palladium(0) will undergo oxidative addition at the bromomethyl group orders of magnitude faster than at the aryl chloride [4]. This leads to undesired side reactions, such as homocoupling, protodehalogenation, or quenching of the catalyst.

  • Solution: Employ an orthogonal reactivity strategy. You must perform the SN2 reaction at the bromomethyl group first to mask or transform it. Only then should you perform the Pd-catalyzed cross-coupling on the 6-chloro position using bulky, electron-rich phosphine ligands to activate the inert aryl chloride.

Section 4: Quantitative Data & Benchmarks

Table 1: Solvent Effects on SN2 Alkylation of 8-(Bromomethyl)-6-chloroquinoline

SolventDielectric Constant (ε)Relative SN2 RateSide ReactionsRecommendation
DMF 36.7Very FastHydrolysis (if wet)Best for weak nucleophiles.
MeCN 37.5FastMinimalExcellent general choice.
THF 7.5ModeratePrecipitation of saltsGood for carbanions.
DCM 8.9SlowDimerization favoredAvoid for slow reactions.

Table 2: Catalyst/Ligand Selection for C6-Cl Activation (Post-SN2)

Catalyst SystemLigand PropertyTarget ReactionExpected Yield Range
Pd(OAc)₂ / XPhos Bulky, Electron-richBuchwald-Hartwig Amination75-90%
Pd₂(dba)₃ / BrettPhos Highly hinderedC-N coupling (primary amines)70-85%
Pd(PPh₃)₄ StandardSuzuki Coupling (reactive boronic acids)40-60%
Pd(dppf)Cl₂ BidentateSuzuki Coupling (general)80-95%
Section 5: Experimental Protocols
Protocol A: Orthogonal SN2 Alkylation (Self-Validating)
  • Setup : Dissolve 8-(bromomethyl)-6-chloroquinoline (1.0 eq) in anhydrous MeCN (0.2 M).

  • Activation : Add K₂CO₃ (2.0 eq) and the target nucleophile (e.g., secondary amine, 1.2 eq).

  • Validation Checkpoint 1 (Visual) : The mixture will initially be a pale yellow suspension.

  • Reaction : Stir at room temperature for 4-6 hours.

  • Validation Checkpoint 2 (Analytical) : Spot the reaction on silica TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.6, UV active) should disappear, replaced by a lower-running product spot (Rf ~0.3). LC-MS should show the [M+H]⁺ mass of the alkylated product; the distinct bromine isotope pattern (M, M+2 of equal intensity) will be replaced by a chlorine isotope pattern (M, M+2 in 3:1 ratio).

  • Workup : Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling of the C6-Chloride
  • Setup : In a Schlenk tube, combine the 8-(alkylmethyl)-6-chloroquinoline intermediate from Protocol A (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Solvent : Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Catalyst Addition : Quickly add Pd(dppf)Cl₂ (5 mol%).

  • Validation Checkpoint 1 (Visual) : The solution will turn deep red/brown upon catalyst addition.

  • Reaction : Heat to 90 °C under Ar for 12 hours.

  • Validation Checkpoint 2 (Analytical) : Confirm complete consumption of the chlorinated intermediate via LC-MS. The product mass should reflect the addition of the aryl group minus HCl.

  • Workup : Filter through Celite to remove palladium black, extract with EtOAc, and purify via flash chromatography.

Section 6: Workflow & Pathway Visualizations

Chemoselective workflow for dual-functionalization of 8-(Bromomethyl)-6-chloroquinoline.

Degradation A Monomer A (Quinoline Nitrogen Lone Pair) C Intermolecular SN2 (Room Temp Storage) A->C B Monomer B (Electrophilic C-Br) B->C D Quaternary Ammonium Dimer (Insoluble Degradant) C->D

Degradation pathway via intermolecular dimerization of 8-(bromomethyl)quinolines.

References
  • Title : Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source : Chemical Reviews (ACS Publications) URL :[Link]

  • Title : Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents Source : ResearchGate URL :[Link]

  • Title : Effect of the Linking Position of a Side Chain in Bis(quinolylmethyl)ethylenediamine as a DNA Binding Agent Source : Chemical and Pharmaceutical Bulletin URL :[Link]

  • Title : Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

Troubleshooting

Technical Support Center: Recrystallization of 8-(Bromomethyl)-6-chloroquinoline

This guide provides in-depth technical support for the purification of 8-(Bromomethyl)-6-chloroquinoline via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists to na...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 8-(Bromomethyl)-6-chloroquinoline via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this specific molecule, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular characteristics of 8-(Bromomethyl)-6-chloroquinoline that I should consider when selecting a recrystallization solvent?

A1: Understanding the structure of 8-(Bromomethyl)-6-chloroquinoline is critical for developing a successful recrystallization protocol. Key features include:

  • Quinoline Core: A heterocyclic aromatic system that is fundamentally non-polar but possesses a basic nitrogen atom, which can increase polarity and offer sites for hydrogen bonding.[1][2] Quinoline and its derivatives are generally soluble in a range of organic solvents.[3]

  • Chloro- Substituent: The chlorine at the 6-position increases the molecule's molecular weight and hydrophobicity, slightly decreasing its solubility in polar solvents compared to the unsubstituted quinoline.

  • Bromomethyl- Substituent: The 8-(bromomethyl) group is a significant feature. It is a reactive benzylic bromide, which introduces polarity. However, this group is susceptible to nucleophilic attack and hydrolysis, especially at elevated temperatures in protic solvents like water or alcohols. This reactivity is a critical consideration to prevent sample degradation during purification.[4]

Therefore, the ideal solvent system must balance polarity to dissolve the compound at high temperatures while minimizing solvolysis of the bromomethyl group.

Q2: What are the best starting solvents or solvent systems to screen for the recrystallization of 8-(Bromomethyl)-6-chloroquinoline?

A2: A systematic solvent screening is the most reliable method.[5] Based on the "like dissolves like" principle, solvents of intermediate polarity are excellent starting points.[6][7] We recommend screening both single-solvent and mixed-solvent (binary) systems.

  • Recommended Single Solvents: Start with alcohols (isopropanol, ethanol) and esters (ethyl acetate). Toluene is also a good candidate for aromatic compounds.[8]

  • Recommended Solvent Pairs: Solvent-pair systems are often highly effective.[9][10] The strategy is to dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" (or anti-solvent) until the solution becomes turbid.[6] Excellent pairs to screen include:

    • Ethyl Acetate / Hexane

    • Dichloromethane / Hexane

    • Ethanol / Water (use with caution due to the bromomethyl group's reactivity)

    • Toluene / Hexane

Solvent Screening Guide

The following table provides a starting point for your solvent selection process. The ideal solvent should exhibit high solubility at its boiling point and low solubility at 0-4 °C.[5]

Solvent/SystemBoiling Point (°C)PolarityRationale & Comments
Single Solvents
Isopropanol (IPA)82Polar ProticGood general-purpose solvent. Less nucleophilic than methanol/ethanol, offering better stability for the bromomethyl group.
Ethanol78Polar ProticExcellent general solvent, but prolonged heating may lead to some ethyl ether byproduct formation.[8]
Ethyl Acetate77Polar AproticGood solvent for compounds of intermediate polarity.[8] Avoids protic solvent issues.
Toluene111Non-polarExcellent for aromatic compounds, but its high boiling point can be difficult to remove and may lead to oiling out if it exceeds the compound's melting point.[8]
Acetone56Polar AproticGood general solvent with a low boiling point, making it easy to remove.[6]
Solvent Pairs
Ethyl Acetate / HexaneVariableTunableA powerful combination. Dissolve in hot ethyl acetate, add hexane as the anti-solvent.[10]
Dichloromethane / HexaneVariableTunableEffective for compounds that are highly soluble in chlorinated solvents.[10]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 8-(Bromomethyl)-6-chloroquinoline.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer.[6] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when significant impurities are present which depress the melting point.[11]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.[12]

  • Lower the Crystallization Temperature: If oiling occurs during cooling, it means the solution is becoming supersaturated at a temperature that is still above the compound's melting point. Using a larger volume of solvent will lower the temperature at which saturation occurs.

  • Change Solvents: Switch to a solvent or solvent pair with a lower boiling point.[10]

  • Preliminary Purification: If impurities are the cause, a preliminary purification step like a quick filtration through a silica plug might be necessary to remove the impurities that are causing the melting point depression.[4]

Below is a decision workflow for addressing this issue.

G start Oily Layer Forms ('Oiling Out') reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add 10-20% More of the 'Good' Solvent reheat->add_solvent cool_again Allow to Cool Slowly Again add_solvent->cool_again success Crystals Form Successfully cool_again->success  Success fail Oiling Out Persists cool_again->fail  Failure change_solvent Action: Switch to a Lower-Boiling Solvent System fail->change_solvent Try First pre_purify Action: Perform Pre-purification (e.g., Silica Plug Filtration) fail->pre_purify If Still Fails

Caption: Troubleshooting workflow for "oiling out".

Q2: The solution is fully cooled, but no crystals have formed. What are my next steps?

A2: This is a common issue known as supersaturation, where the compound remains dissolved even though its concentration is above its normal solubility limit.[13]

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a nucleation point for crystal growth to begin.[12][14]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.[12]

  • Flash Freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to leave a thin film of solid. Re-insert the rod into the solution to introduce these microcrystals.[12]

  • Reduce Solvent Volume: There may be too much solvent. Gently heat the solution again and boil off a portion of the solvent to re-concentrate it, then attempt to cool it again.[13]

  • Extended Cooling: Place the sealed flask in an ice bath or refrigerator for a longer period.

Q3: My final crystal yield is disappointingly low. How can this be improved?

A3: Low recovery is most often due to using an excessive amount of solvent or premature filtration.[14]

Strategies to Maximize Yield:

  • Use the Minimum Amount of Hot Solvent: The most critical rule in recrystallization is to use the absolute minimum volume of boiling solvent required to fully dissolve the crude solid.[7][14] Adding solvent in small portions near the boiling point is key.[15]

  • Ensure Complete Cooling: Allow the solution to cool to room temperature slowly, then chill it thoroughly in an ice bath before filtration to maximize precipitation.

  • Recover a Second Crop: Do not discard the filtrate (the "mother liquor") immediately after the first filtration. Concentrate this solution by boiling off a significant portion of the solvent and cool it again. This will often yield a second crop of crystals, which can be combined with the first if purity is acceptable.[8]

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent to rinse away impurities without re-dissolving a significant amount of the product.[14]

Q4: After recrystallization, my product is still colored. How do I remove colored impurities?

A4: If your product has a persistent yellow or brown tint, this is likely due to highly polar, colored impurities.

Decolorization Protocol:

  • Dissolve in Hot Solvent: Dissolve the crude, colored compound in the minimum amount of hot recrystallization solvent as usual.

  • Add Activated Charcoal: Remove the flask from the heat source temporarily and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[6]

  • Reheat and Filter Hot: Swirl the mixture and gently heat it for a few minutes. The charcoal will adsorb the colored impurities.[7] You must then perform a hot gravity filtration to remove the charcoal while the solution is still hot to prevent your product from crystallizing prematurely in the filter paper.[16]

  • Crystallize as Normal: Allow the hot, decolorized filtrate to cool and crystallize as you normally would.

Detailed Experimental Protocol: Recrystallization of 8-(Bromomethyl)-6-chloroquinoline

This protocol provides a general workflow. The exact solvent and volumes should be determined from your prior screening experiments.

  • Dissolution: Place the crude 8-(Bromomethyl)-6-chloroquinoline (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a small portion of your chosen solvent (e.g., 5 mL of isopropanol) and begin heating the mixture with stirring on a hot plate.[15]

  • Achieve Saturation: Continue adding the solvent in small (1-2 mL) portions, bringing the solution back to a gentle boil after each addition, until the solid has just completely dissolved. Note the total volume of solvent used. This is the minimum volume of hot solvent.[14]

  • Hot Filtration (If Necessary): If there are insoluble impurities or if you have used activated charcoal for decolorization, perform a hot gravity filtration at this stage.[16]

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid.

  • Vacuum Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away the residual mother liquor containing soluble impurities.[14]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the purified solid to a watch glass or drying dish and dry to a constant weight.

References

  • Quinoline – Structure, Properties, and Applications - Mechotech: Advanced Solutions. Mechotech.
  • An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Benchchem.
  • Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Recrystallization. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). A small scale approach to organic laboratory techniques. Thomson Brooks/Cole.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR).
  • Technical Support Center: Improving the Yield of 6-Chloroquinoline Synthesis. Benchchem.
  • Purification method of 8-hydroxyquinoline crude product. Google Patents (CN103304477B).
  • Recrystallization-1.pdf. University of Missouri–St. Louis.
  • Quinoline. Wikipedia.
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • Recrystallization Techniques. BOC Sciences.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • Crystallization. University of California, Irvine.
  • Experiment 2: Recrystallization. Saddleback College.
  • Solvent Choice. University of York, Department of Chemistry.
  • Process for purification of quinoline yellow. Google Patents (US4398916A).
  • Recrystallization1. University of Colorado Boulder, Department of Chemistry.
  • Application Notes and Protocols for the Synthesis of 6-Chloroquinoline. Benchchem.
  • Recrystallization. University of South Florida, Department of Chemistry.
  • Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene preparations. Benchchem.
  • recrystallization.pdf. University of California, Berkeley, College of Chemistry.
  • Technical Support Center: Purification of 2-(Bromomethyl)-3-phenylquinoxaline and its Derivatives. Benchchem.
  • Recrystallization. Chemistry LibreTexts.
  • Recrystallization1. California State University, Sacramento.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest.
  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Toronto.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • 6-Chloroquinoline. Chem-Impex.
  • Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. Benchchem.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum-Sensing Inhibitors. Preprints.org.
  • Synthesis, Distillation, & Recrystallization: Crash Course Organic Chemistry #40. Nerdfighteria Wiki.
  • Recrystallization in the Organic Chemistry Laboratory. Chemical Education Xchange.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. Semantic Scholar.
  • Recrystallization and Crystallization. University of Rochester, Department of Chemistry.
  • A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Benchchem.
  • Recrystallization : r/chemistry. Reddit.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate.

Sources

Optimization

challenges in handling reactive 8-(Bromomethyl)-6-chloroquinoline

Welcome to the Technical Support Center for reactive halomethyl heterocycles. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals handling 8-(Bromomethyl)-6-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive halomethyl heterocycles. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals handling 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1).

Due to the dual functionality of this molecule—a basic, nucleophilic quinoline nitrogen and a highly electrophilic benzylic bromide—it presents unique handling, storage, and synthetic challenges[1]. This guide synthesizes field-proven methodologies to ensure scientific integrity and reproducible experimental outcomes.

Part 1: Core Troubleshooting & FAQs

Q1: My 8-(Bromomethyl)-6-chloroquinoline has formed an insoluble white/yellow precipitate in the storage vial. Is it still usable? A: No, the insoluble material is likely a polymeric quaternary ammonium salt, and the reagent should be discarded. Causality: The benzylic bromide is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack[1]. Even in the solid state at room temperature, the nucleophilic quinoline nitrogen of one molecule can attack the electrophilic bromomethyl group of an adjacent molecule. This intermolecular transalkylation (a Menshutkin-type reaction) forms a quaternary ammonium dimer, which rapidly propagates into an insoluble polymer[2][3]. Prevention: Always store the compound at -20°C under an inert atmosphere (Argon or Nitrogen). If available, storing the compound as a hydrobromide (HBr) salt protonates the quinoline nitrogen, neutralizing its nucleophilicity and preventing self-condensation.

Q2: LC-MS analysis of my reaction shows a major byproduct with a mass corresponding to[M - Br + OH]. Why did my alkylation fail? A: Your reagent has undergone hydrolysis. Causality: Benzylic bromides are highly moisture-sensitive. Atmospheric water acts as a nucleophile, displacing the bromide via an SN​1 or SN​2 mechanism to form 8-(hydroxymethyl)-6-chloroquinoline. This hydroxymethyl derivative is unreactive under standard alkylation conditions, leading to poor yields of your desired product. Prevention: Allow the reagent vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation. Use strictly anhydrous solvents and Schlenk line techniques.

Q3: During handling, personnel experienced severe eye and respiratory irritation despite wearing standard PPE. What went wrong? A: 8-(Bromomethyl)-6-chloroquinoline is a potent lachrymator and alkylating agent that causes severe skin burns and eye damage (Hazard Statement H314)[4]. Causality: The high vapor pressure of the benzylic bromide moiety allows it to readily interact with the aqueous mucous membranes of the eyes and respiratory tract, rapidly alkylating biological nucleophiles and releasing hydrobromic acid (HBr) as a byproduct[4]. Prevention: Standard surgical masks and safety glasses are insufficient. All handling, weighing, and reconstitution must be performed inside a certified fume hood or glovebox. Personnel must wear chemical-resistant goggles, a face shield, and double-layered nitrile gloves.

Part 2: Mechanistic Pathways & Data Presentation

To successfully utilize this building block, you must outcompete its intrinsic degradation pathways. The diagram below illustrates the competing kinetics between desired reactivity and degradation.

Caption: Divergent degradation pathways of 8-(Bromomethyl)-6-chloroquinoline due to environmental exposure.

Table 1: Degradation Indicators and Quality Control Metrics

Summarizing quantitative and qualitative data to verify reagent integrity prior to use.

Degradation PathwayVisual IndicatorNMR / LC-MS IndicatorPreventative Action
Self-Condensation Insoluble white/yellow powder in organic solvents (e.g., DCM, THF).Broad polymeric peaks in 1 H NMR; highly retained mass on LC column.Store at -20°C under Argon. Keep reaction concentrations < 0.1 M.
Hydrolysis None (remains soluble).Disappearance of CH2​ singlet at ~5.0 ppm; appearance of new CH2​ singlet at ~4.8 ppm. MS shows [M-80+17].Use anhydrous solvents. Equilibrate vial to RT in desiccator before opening.
Photodegradation Darkening of the solid (turns brown/purple).Complex mixture of radical coupling products.Store in amber vials. Wrap reaction flasks in aluminum foil.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol utilizes a "reverse-addition" technique. By adding the electrophile (bromomethylquinoline) to an excess of the nucleophile, you maintain a low localized concentration of the electrophile, thereby kinetically favoring the desired cross-coupling over self-condensation[5].

Protocol: Anhydrous Nucleophilic Substitution ( SN​2 )

Objective: Alkylate a primary amine or alkoxide using 8-(Bromomethyl)-6-chloroquinoline while suppressing polymerization.

Step 1: Reagent Verification (Self-Validation Step)

  • In a fume hood, dissolve 1.0 mg of 8-(Bromomethyl)-6-chloroquinoline in 1.0 mL of anhydrous CDCl3​ .

  • If the solution is cloudy, stop . The reagent has polymerized.

  • If clear, run a rapid 1 H NMR. Confirm the presence of the benzylic CH2​ singlet at approximately δ 5.0 ppm[6]. If the peak has shifted upfield (indicating hydrolysis), discard the batch.

Step 2: Reaction Setup (Reverse Addition)

  • Flame-dry a 2-neck round-bottom flask under vacuum, then backfill with Argon (repeat 3x).

  • Add your target nucleophile (1.5 equivalents) and a non-nucleophilic base (e.g., K2​CO3​ or DIPEA, 2.0 equivalents) to the flask.

  • Suspend the mixture in anhydrous DMF or THF (to achieve a final concentration of 0.05 M). Cool the flask to 0°C using an ice bath.

Step 3: Electrophile Addition

  • In a separate, dry vial purged with Argon, dissolve 1.0 equivalent of 8-(Bromomethyl)-6-chloroquinoline in a minimal amount of anhydrous solvent.

  • Using a syringe pump, add the electrophile solution dropwise (e.g., 1 mL/min) to the cooled nucleophile mixture.

  • Causality: Dropwise addition ensures the electrophile is immediately consumed by the excess nucleophile, preventing the quinoline nitrogens of unreacted electrophile molecules from finding each other and polymerizing.

Step 4: Quenching and Workup

  • Monitor via TLC until the electrophile is consumed.

  • Quench the reaction by adding saturated aqueous NH4​Cl to neutralize any remaining reactive species.

  • Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Caption: Optimized workflow for handling and reacting benzylic bromide heterocycles.

References

  • Fisher Scientific. "SAFETY DATA SHEET: 8-(Bromomethyl)quinoline". Fisher Scientific UK. Available at:[Link][4]

  • National Institutes of Health (NIH) / PMC. "Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound". PubMed Central. Available at:[Link][6]

  • Bibliothèque et Archives Canada. "Late Time Cures of Brominated Poly(isobutylene-co-isoprene) - Quaternary Ammonium Formation". Library and Archives Canada. Available at:[Link][2]

  • Royal Society of Chemistry (RSC). "Reversible crosslinking and fast stress relaxation in dynamic polymer networks via transalkylation using 1,4-diazabicyclo[2.2.2] octane". RSC Publishing. Available at:[Link][3]

Sources

Troubleshooting

Technical Support Center: Optimizing Inert Atmosphere Conditions for Quinoline Synthesis

Welcome to the technical support center dedicated to mastering the nuances of inert atmosphere control in quinoline synthesis. This guide is structured to provide researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to mastering the nuances of inert atmosphere control in quinoline synthesis. This guide is structured to provide researchers, scientists, and drug development professionals with actionable, in-depth solutions to common experimental challenges. Quinolines are foundational scaffolds in medicinal chemistry and materials science, but their synthesis is often sensitive to atmospheric conditions.[1][2][3][4] Oxygen and moisture can lead to unwanted side reactions, catalyst deactivation, and reduced yields, making the effective use of an inert atmosphere a critical parameter for success.[5]

This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to not only troubleshoot existing protocols but also to proactively design more robust and reliable synthetic routes.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere so critical for many quinoline synthesis reactions?

A1: The necessity of an inert atmosphere stems from the high reactivity of intermediates and catalysts involved in many quinoline syntheses. Key reasons include:

  • Prevention of Oxidation: Many starting materials, intermediates, and final quinoline products are susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides, which are common byproducts, or other undesired oxidized species that complicate purification and reduce yield.[6] For instance, the lone pair of electrons on the quinoline nitrogen is nucleophilic and can react with oxidants.[6]

  • Catalyst Stability: Syntheses employing organometallic or other air-sensitive catalysts require the strict exclusion of air and moisture to prevent catalyst deactivation.[5] Oxygen can irreversibly oxidize the catalyst, rendering it inactive.

  • Suppression of Side Reactions: In classic named reactions like the Skraup or Doebner-von Miller synthesis, highly reactive intermediates are formed.[7][8] In the presence of oxygen, these can be diverted into polymerization or tar formation, which is a common cause of low yields and difficult purification.[7][9] Some modern protocols for Friedländer synthesis explicitly note that the avoidance of both air and water is crucial for success.[10]

Q2: Should I use Nitrogen (N₂) or Argon (Ar) as the inert gas? What are the practical differences?

A2: Both nitrogen and argon are effective for creating an inert atmosphere, but they have distinct properties that make one more suitable in certain situations.[11][12]

FeatureNitrogen (N₂)Argon (Ar)Recommendation Context
Reactivity Generally inert, but can react with certain metals (e.g., lithium) or under extreme heat to form nitrides.[11][13]Completely inert under all common laboratory conditions as it is a noble gas.[12][13][14]For most standard organic reactions, including many quinoline syntheses, N₂ is sufficient. For reactions involving highly reactive organometallics or alkali metals, Ar is the safer choice.
Density Slightly less dense than air (1.25 g/L).[11]About 40% denser than air (1.71 g/L).[11][13]Argon's higher density provides a better "blanket" over the reaction mixture.[11][13] This is advantageous if a flask needs to be briefly opened, as the heavier argon is less likely to diffuse out quickly.[11]
Cost Significantly less expensive due to its high abundance in the atmosphere (~78%).[12][13]More expensive to produce and procure as it constitutes less than 1% of the atmosphere.[12][13][15]For routine work or large-scale synthesis where absolute inertness is not paramount, N₂ is the more economical choice. For highly sensitive, small-scale, or exploratory reactions, the extra cost of Ar may be justified by the added security.
Q3: How can I tell if my inert atmosphere is compromised (i.e., I have a leak)?

A3: Detecting a leak is crucial. Here are several indicators:

  • Visual Cues: Unexpected and rapid color changes in the reaction mixture, such as turning dark brown or black, can indicate oxidation. Formation of precipitates or "tar" can also be a sign.[7]

  • Pressure Monitoring: When using a Schlenk line, a well-sealed system should hold a static vacuum. If the pressure rises quickly after closing the vacuum source, there is a leak.

  • Bubbler Feedback: A slow, steady stream of bubbles (e.g., 1-2 per second) through an oil bubbler indicates a positive pressure of inert gas. If the bubbling stops or if the oil is sucked back towards the manifold, it signifies a leak or that the pressure in the flask is lower than the manifold pressure.

  • Indicator Reagents: For highly sensitive applications, a small flask containing a colorimetric oxygen indicator (like a solution of titanocene dichloride and zinc) can be attached to the exhaust of your system. A color change indicates the presence of oxygen.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your quinoline synthesis experiments.

Problem 1: Low Yield and Significant Tar/Polymer Formation
  • Symptom: The reaction mixture becomes a dark, viscous tar, and the isolated yield of the desired quinoline is significantly lower than expected. This is a classic issue in reactions like the Skraup and Doebner-von Miller syntheses.[7][9]

  • Primary Cause: This is often due to uncontrolled exothermic reactions or polymerization of reactive intermediates (like acrolein in the Skraup synthesis) in the presence of trace oxygen and strong acids.[7][9][16]

  • Atmosphere-Related Solutions:

    • Improve Degassing: Ensure all solvents are rigorously degassed before use. The "Freeze-Pump-Thaw" method is the most effective for removing dissolved oxygen.[17][18]

    • Enhance Purging: Before starting the reaction, perform at least three vacuum/inert gas backfill cycles on the reaction flask to thoroughly remove atmospheric gases.[19][20]

    • Maintain Positive Pressure: Ensure a slight positive pressure of inert gas is maintained throughout the entire reaction, including during reagent addition and workup. This prevents air from entering the system.[19]

Problem 2: Formation of Quinoline N-Oxide as a Major Byproduct
  • Symptom: Spectroscopic analysis (MS, NMR) of the crude product shows a significant amount of a compound with a mass 16 units higher than the expected product. MS analysis often shows a characteristic loss of an oxygen atom (M-16 peak).[6]

  • Primary Cause: The nitrogen atom in the quinoline ring is nucleophilic and has been oxidized by atmospheric oxygen, often facilitated by reaction conditions or reagents.[6]

  • Atmosphere-Related Solutions:

    • Strict Anaerobic Conditions: While some oxidants are added intentionally, inadvertent N-oxidation from atmospheric O₂ can be a problem. Running the reaction under a high-purity inert gas (Argon is preferred for its density) is critical.[11][13]

    • Degas Reagents and Solvents: Dissolved oxygen in solvents or on the surface of solid reagents can be a hidden source of oxidation. Degas all liquids and handle solids under a positive flow of inert gas.

Problem 3: Inconsistent Reaction Rates or Stalled Reactions
  • Symptom: The reaction fails to proceed to completion, or its rate is highly variable between runs, even with identical reagent quantities.

  • Primary Cause: This can be due to partial deactivation of an air-sensitive catalyst or inhibition by moisture.[5] Water introduced from a compromised atmosphere can interfere with acid-catalyzed steps.[21]

  • Atmosphere-Related Solutions:

    • Use a Drying Tube: Ensure the inert gas entering the manifold passes through a drying agent (e.g., Drierite, molecular sieves) to remove trace moisture.

    • Flame-Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water.[19][22] After drying, the hot glassware should be immediately subjected to several vacuum/inert gas cycles.[19]

    • Verify Gas Purity: Use high-purity grade inert gas (≥99.998%). Older gas cylinders or house nitrogen lines can sometimes accumulate impurities.

Experimental Protocols & Visual Guides

Protocol 1: Setting Up a Reaction Under Inert Atmosphere Using a Schlenk Line

This protocol outlines the standard procedure for ensuring an air- and moisture-free reaction environment.[18][19][23]

  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) at >120 °C for at least 4 hours (or overnight) to remove adsorbed water.

  • Assembly: Quickly assemble the hot glassware. Lightly grease all ground-glass joints to ensure a good seal.

  • Connect to Schlenk Line: Securely attach the reaction flask to the Schlenk line via thick-walled, vacuum-rated tubing.

  • Purge the Flask (Vacuum/Backfill Cycles):

    • Ensure the flask's stopcock is open to the manifold.

    • Open the stopcock to the vacuum line and evacuate the flask for 2-3 minutes.

    • Close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas line to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

    • Repeat this vacuum/backfill cycle at least three times to ensure the removal of residual air.[19]

  • Reagent Addition:

    • Solids: Add solid reagents to the flask before the initial purging cycles. For subsequent additions, quickly add the solid under a positive flow of inert gas.[19]

    • Liquids/Solvents: Use degassed solvents. Add them via a gas-tight syringe through a rubber septum. First, purge the syringe with inert gas.[24]

  • Maintain Positive Pressure: Once the reaction is set up, leave the flask's stopcock open to the inert gas line, which is vented through an oil bubbler. A slow, steady bubble rate confirms a positive pressure, preventing air ingress.

Diagram 1: Standard Schlenk Line Setup

SchlenkLine_Setup cluster_manifold Dual Manifold (Schlenk Line) cluster_flask Reaction Assembly Vac To Vacuum Pump Manifold Vacuum Manifold (Back) Inert Gas Manifold (Front) Inert Inert Gas (N₂ or Ar) Stopcock 2-Way Stopcock Manifold->Stopcock Thick-walled hosing Bubbler Oil Bubbler (Pressure Release) Manifold->Bubbler Exhaust Flask Reaction Flask (e.g., RBF) Stopcock->Flask Stir Stir Plate Flask->Stir Troubleshooting_Yield Start Start: Low Yield in Quinoline Synthesis CheckAtmosphere Is inert atmosphere integrity certain? Start->CheckAtmosphere CheckReagents Are reagents/catalysts air/moisture sensitive? CheckAtmosphere->CheckReagents Yes CheckLeaks Action: Check for leaks. - Check joints and septa. - Monitor bubbler/vacuum gauge. CheckAtmosphere->CheckLeaks No HandleReagents Action: Handle reagents under positive inert gas flow. Use Schlenk techniques. CheckReagents->HandleReagents Yes NonAtmosphere Issue may not be atmosphere-related. Investigate: Temperature, Catalyst Choice, Stoichiometry. CheckReagents->NonAtmosphere No ImprovePurge Action: Enhance purging. - Use 3-5 Vac/Backfill cycles. - Degas solvents (Freeze-Pump-Thaw). Reassess Re-run experiment with improved inert conditions ImprovePurge->Reassess CheckLeaks->ImprovePurge HandleReagents->Reassess

Caption: Decision tree for troubleshooting low yields in quinoline synthesis.

References

  • Vertex AI Search. The difference between nitrogen and argon as protective gas.
  • Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches.
  • Chemistry Stack Exchange. (2017, June 25). Is argon preferred over nitrogen for maintaining an inert atmosphere?
  • BenchChem. Technical Support Center: Troubleshooting Quinoline Cyclization Reactions.
  • BenchChem. Technical Support Center: Troubleshooting Low Yield in Quinoline Ring Formation.
  • Kintek Furnace. (2026, March 5). Why Is Argon Preferred Over Nitrogen In Certain Applications?
  • Wikipedia. Doebner–Miller reaction.
  • BenchChem. Troubleshooting low yield in Friedländer quinoline synthesis.
  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES.
  • RSC Publishing. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques.
  • Generon. (2020, March 31). Argon vs. Nitrogen Purging for Atmospheric Inerting.
  • SynArchive. Doebner-Miller Reaction.
  • BenchChem. Troubleshooting low yield in Skraup synthesis of quinoline precursors.
  • BenchChem. Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions.
  • BenchChem. Preventing side product formation in the synthesis of quinoline derivatives.
  • ACS Publications. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques.
  • Gas Generation Solutions. (2016, September 15). Argon or Nitrogen. Which is Best for Your Application?
  • Fiveable. (2025, August 15). Inert atmosphere Definition.
  • VACUUBRAND. (2024, November 12). Keeping air and moisture out.
  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wipf Group, University of Pittsburgh. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • ResearchGate. (2022, April 4). A review on synthetic investigation for quinoline- recent green approaches.
  • University of Nottingham. Performing Sensitive Reactions without a Schlenk Line.
  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres?
  • University of Calicut. Preparation and Properties of Quinoline.
  • Semantic Scholar. Doebner-von Miller reaction.
  • BenchChem. byproduct formation in the Doebner-von Miller reaction.
  • Inert. (2016, August 4). Maintaining an Inert Environment: Keep Purging or install a Gas Management System?
  • BenchChem. side reactions in the synthesis of quinoline derivatives.
  • ResearchGate. (2022, December 21). Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations.
  • ACS Publications. Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta. -.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Zamann Pharma Support GmbH. Inert Atmosphere.
  • PrepChem.com. Synthesis of Quinoline N-oxide.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Organic Syntheses. The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • PMC. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis.
  • ACS Publications. (2024, December 16). Synthesis of Quinoline–Indole Hybrids through Cu(II)-Catalyzed Amination and Annulation between N-Oxides and o-Alkynylanilines.
  • Indian Academy of Sciences. An efficient synthesis of quinolines under solvent-free conditions.
  • Wikipedia. Combes quinoline synthesis.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

Sources

Reference Data & Comparative Studies

Validation

8-(Bromomethyl)-6-chloroquinoline NMR Spectral Data Analysis: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context 8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

8-(Bromomethyl)-6-chloroquinoline (CAS: 87293-40-1) is a highly versatile, bifunctional scaffold utilized extensively in medicinal chemistry for the synthesis of kinase inhibitors and anti-infective agents. The molecule features two orthogonal reactive handles: an aryl chloride at the 6-position and a highly reactive benzylic bromide at the 8-position.

While this dual reactivity is advantageous for downstream cross-coupling and substitution reactions, it presents significant challenges for quality control. The reactive bromomethyl group is susceptible to solvolysis, and crude synthetic batches often suffer from over-bromination[1]. As a Senior Application Scientist, I have designed this guide to objectively compare NMR analytical strategies—evaluating solvent performance and benchmarking commercial high-purity standards against crude synthetic alternatives.

Experimental Workflow: Self-Validating qNMR Protocol

To ensure absolute trustworthiness, the purity assessment protocol described herein operates as a self-validating system . By incorporating an internal standard (Maleic acid) with a known, calibrated mass and purity, any systematic errors in sample weighing, solvent evaporation, or instrument sensitivity are mathematically canceled out. The integration of the analyte's distinct signals against the internal standard provides an absolute purity value that validates the qualitative spectral cleanliness.

G N1 1. Sample Weighing (Analyte + Maleic Acid IS) N2 2. Solvent Addition (Anhydrous CDCl3) N1->N2 N3 3. 1H NMR Acquisition (Relaxation Delay > 5x T1) N2->N3 N4 4. Spectral Processing (Zero Filling, Phase/Baseline Corr.) N3->N4 N5 5. Integration & qNMR Calculation N4->N5

Fig 1. Self-validating quantitative NMR (qNMR) workflow for absolute purity assessment.

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh ~10.0 mg of the 8-(bromomethyl)-6-chloroquinoline sample and ~5.0 mg of trace-metal basis Maleic Acid (Internal Standard, CRM grade, δ 6.26 ppm) using a microbalance (d = 0.001 mg).

  • Solvent Addition: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ (99.8 atom % D, containing 0.03% v/v TMS).

  • Homogenization: Vortex the NMR tube for 30 seconds to ensure complete dissolution and isotropic distribution.

  • Acquisition Parameters: Set the probe temperature to 298 K. Use a 1D ¹H pulse sequence with a 90° flip angle.

    • Causality: Crucially, set the relaxation delay (D1) to 60 seconds. For quantitative NMR, a D1 > 5 × T₁ ensures complete magnetization recovery of all protons, preventing integration errors caused by differential saturation.

  • Processing: Apply a 0.3 Hz exponential line broadening function (LB) prior to Fourier Transformation. Perform manual phase correction and a rigorous polynomial baseline correction to ensure the integral areas are perfectly flat.

Performance Comparison 1: Solvent Selection (CDCl₃ vs. DMSO-d₆)

The choice of NMR solvent is critical when analyzing reactive alkyl halides. Table 1 compares the performance of CDCl₃ against DMSO-d₆ for the structural elucidation of 8-(bromomethyl)-6-chloroquinoline.

Table 1: Solvent Effects on ¹H NMR Chemical Shifts and Sample Stability
Proton / FeatureCDCl₃ (δ ppm)DMSO-d₆ (δ ppm)Causality / Observation
H-2 (Pyridine)8.95 (dd)9.05 (dd)Deshielded in highly polar DMSO
-CH₂Br (Singlet)5.15 (s)5.30 (s)Diagnostic peak for purity assessment
Stability (24h) > 99% intact < 85% intact Solvolysis risk in DMSO

Causality & Expert Insight: We strongly recommend against using DMSO-d₆ for this compound. The bromomethyl group at the 8-position is highly susceptible to nucleophilic attack. DMSO acts as a mild nucleophile and oxidant (akin to Kornblum oxidation conditions). Prolonged storage of the sample in DMSO-d₆ during lengthy 2D NMR acquisitions leads to the displacement of the bromide, forming degradation products that convolute the spectrum. CDCl₃, being non-nucleophilic, preserves the structural integrity of the benzylic bromide, ensuring trustworthy data acquisition[2].

Performance Comparison 2: Commercial Standard vs. Crude Synthesis

8-(Bromomethyl)quinolines are typically synthesized via the free-radical bromination of 8-methylquinoline derivatives using N-Bromosuccinimide (NBS) and AIBN[1]. This mechanism inherently produces a statistical mixture of unreacted starting material, the desired mono-brominated product, and over-brominated (dibromomethyl) impurities.

Table 2 objectively compares the spectral profile of a high-purity commercial standard against a crude synthetic alternative.

Table 2: qNMR Purity and Impurity Profiling
ComponentDiagnostic ¹H SignalCommercial StandardCrude Alternative
Target (-CH₂Br)5.15 ppm (s, 2H)100% (Normalized)78%
Impurity 1 (-CH₃)2.80 ppm (s, 3H)Not Detected12% (Under-reacted)
Impurity 2 (-CHBr₂)7.20 ppm (s, 1H)< 1%10% (Over-brominated)
Absolute qNMR Purity Calculated vs IS 98.5% ± 0.2% 75.4% ± 1.1%

Causality & Expert Insight: The commercial standard demonstrates superior performance, showing a clean, singular resonance at 5.15 ppm. In contrast, the crude alternative requires rigorous purification (e.g., recrystallization or flash chromatography) to remove the -CH₃ and -CHBr₂ impurities, which would otherwise poison downstream catalytic cross-coupling reactions.

Spectral Assignments & Logical Relationships

To confidently utilize the commercial standard, one must unambiguously assign its ¹H NMR spectrum. The quinoline core presents a highly conjugated system where the electron-withdrawing nature of the nitrogen and the halogens dictate the chemical shifts, as documented in the[3].

  • Pyridine Ring: The proton adjacent to the nitrogen (H-2) is heavily deshielded, resonating as a doublet of doublets at ~8.95 ppm. H-4 appears at ~8.12 ppm, while H-3 is shielded relative to H-2 and H-4, appearing at ~7.48 ppm[2].

  • Benzene Ring: The 6-chloro and 8-bromomethyl substituents leave only H-5 and H-7 on the carbocyclic ring. Because they are meta to each other, they exhibit a characteristic meta-coupling (J ≈ 2.2 Hz). H-5 typically resonates at ~7.82 ppm, and H-7 at ~7.75 ppm[2].

Fig 2. Logical relationship of ¹H NMR signal assignments via 2D correlations and J-coupling.

References

  • Royal Society of Chemistry. "Electronic Supporting Information: 6-Chloroquinoline N-oxide". RSC Publishing.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69163, 6-Chloroquinoline". PubChem Database.[Link]

  • ResearchGate. "Evaluation of A22 Analogs as Gram-negative Antimicrobial Agents". ResearchGate Publications. [Link]

Sources

Comparative

interpreting mass spectrometry results for 8-(Bromomethyl)-6-chloroquinoline

Platform Comparison Guide: Mass Spectrometry of 8-(Bromomethyl)-6-chloroquinoline As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing di-halogenated reactive intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Platform Comparison Guide: Mass Spectrometry of 8-(Bromomethyl)-6-chloroquinoline

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing di-halogenated reactive intermediates. 8-(Bromomethyl)-6-chloroquinoline (C₁₀H₇BrClN) is a prime example. Containing both a benzylic bromide and an aromatic chloride, this compound presents a unique isotopic signature but is highly susceptible to degradation during sample preparation.

This guide objectively compares the two leading analytical platforms—Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) —providing self-validating protocols and mechanistic insights to ensure absolute structural confidence.

The Diagnostic Isotopic Signature: The 3:4:1 Rule

Before selecting a platform, we must understand the compound's intrinsic mass spectral barcode. The presence of both chlorine and bromine creates a highly specific isotopic cluster.

In nature, Chlorine exists as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, while Bromine exists as ⁷⁹Br and ⁸¹Br in a 1:1 ratio[1],. When a single molecule contains one of each halogen, the binomial expansion of their probabilities yields a distinct three-peak molecular ion cluster (M, M+2, M+4)[1],[2].

  • M Peak (⁷⁹Br, ³⁵Cl): 3 parts (~37.5%)

  • M+2 Peak (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): 4 parts (~50.0%)

  • M+4 Peak (⁸¹Br, ³⁷Cl): 1 part (~12.5%)

Self-Validating Principle: If your intact mass spectrum does not display this exact 3:4:1 ratio , your product is either impure, has undergone halogen exchange, or has degraded.

Platform Comparison: GC-EI-MS vs. LC-ESI-HRMS

The choice of ionization technique fundamentally alters the data acquired. Electron Ionization (EI) is a "hard" ionization technique operating typically at 70 eV, which shatters the molecule to provide structural fragment data[3],[4]. Electrospray Ionization (ESI) is a "soft" technique that preserves the intact molecule, making it ideal for exact mass confirmation[5],[3]. Because the quinoline nitrogen is highly basic, it readily accepts a proton in ESI positive mode to form an [M+H]⁺ ion[6].

Table 1: Platform Performance Comparison
Analytical FeatureGC-EI-MS (Low-Res Quadrupole)LC-ESI-HRMS (Orbitrap / TOF)
Ionization Mechanism Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Primary Ion Observed [M]•⁺ (Radical Cation, m/z 255)[M+H]⁺ (Protonated, m/z 255.9529)
Fragmentation Profile Extensive (Diagnostic loss of Br•)Minimal (Intact molecule preserved)
Isotope Resolution Nominal mass (m/z 255, 257, 259)Exact mass (Resolves isobaric M+2 species)
Primary Application Structural elucidation via fragmentationImpurity profiling, exact mass confirmation
The Ultra-High Resolution Phenomenon

In LC-ESI-HRMS, the M+2 peak is not a single entity. It is an isobaric doublet consisting of [C₁₀H₈⁸¹Br³⁵ClN]⁺ (257.9509 Da) and[C₁₀H₈⁷⁹Br³⁷ClN]⁺ (257.9500 Da). The mass difference is a mere ~0.0009 Da. While a standard TOF mass spectrometer will merge these into a single peak, an ultra-high-resolution instrument (e.g., FT-ICR or Orbitrap operating at R > 280,000) will resolve this doublet, providing the ultimate confirmation of the di-halogenated formula.

Table 2: Isotopic Signature of 8-(Bromomethyl)-6-chloroquinoline ([M+H]⁺)
Isotope CombinationRelative AbundanceExact Mass (Da)Diagnostic Role
⁷⁹Br / ³⁵Cl (M) ~37.5% (Ratio: 3)255.9529Base molecular mass confirmation
⁸¹Br / ³⁵Cl (M+2a) ~37.5% (Ratio: 3)257.9509Primary contributor to M+2 peak
⁷⁹Br / ³⁷Cl (M+2b) ~12.5% (Ratio: 1)257.9500Secondary contributor to M+2 peak
⁸¹Br / ³⁷Cl (M+4) ~12.5% (Ratio: 1)259.9479Confirms presence of both heavy isotopes

Experimental Methodologies & Workflows

Expertise & Experience (Critical Sample Prep Warning): The bromomethyl group is a highly reactive alkylating agent. A common mistake is dissolving this compound in Methanol (MeOH) for LC-MS analysis. Methanol acts as a nucleophile; upon standing or slight heating in the autosampler, the compound will undergo solvolysis to form 8-(methoxymethyl)-6-chloroquinoline. This artifact will appear as a massive impurity in your MS results. Causality: To prevent solvolysis, you must use an aprotic solvent like Acetonitrile (ACN) for all stock solutions.

Workflow Sample 8-(Bromomethyl)-6-chloroquinoline Sample Prep Sample Preparation (Aprotic Solvent: Acetonitrile) *Prevents Solvolysis* Sample->Prep Split Platform Selection Prep->Split GC GC-EI-MS (Hard Ionization) Split->GC Volatile/Stable LC LC-ESI-HRMS (Soft Ionization) Split->LC High Precision GC_Data Fragment Analysis (Loss of Br•, m/z 176) GC->GC_Data LC_Data Intact Mass Analysis (Isotope 3:4:1 Cluster) LC->LC_Data

Experimental workflow for MS analysis of 8-(Bromomethyl)-6-chloroquinoline.
Protocol A: GC-EI-MS Structural Elucidation
  • Preparation: Dissolve the solid standard in anhydrous Acetonitrile to a concentration of 1 mg/mL.

  • Injection: Inject 1 µL into the GC inlet at 250 °C with a split ratio of 1:50.

  • Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Program the oven from 100 °C to 280 °C at 15 °C/min.

  • Ionization: Operate the EI source at 230 °C and 70 eV. Scan range: m/z 50 to 350.

Protocol B: LC-ESI-HRMS Exact Mass Confirmation
  • Preparation: Dilute the ACN stock solution to 1 µg/mL using 50:50 Acetonitrile:Water (containing 0.1% Formic Acid to promote protonation).

  • Separation: Inject 2 µL onto a C18 UPLC column. Run a rapid gradient from 5% to 95% ACN over 5 minutes.

  • Ionization: Operate the ESI source in positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350 °C.

Mechanistic Fragmentation Pathway (EI-MS)

Under 70 eV Electron Ionization, 8-(Bromomethyl)-6-chloroquinoline undergoes a predictable and highly diagnostic fragmentation cascade[6]. The radical cation [M]•⁺ undergoes rapid alpha-cleavage to expel a bromine radical (Br•).

Self-Validating System: How do we know the resulting peak at m/z 176 is specifically [M-Br]⁺ and not an artifact? Because it will exhibit a strict 3:1 isotope ratio (m/z 176 and 178). This proves that the bromine was lost, but the chlorine atom remains intact on the quinoline ring[1],. Subsequent ring contraction and loss of HCl yields a secondary fragment at m/z 140.

Fragmentation M_ion Molecular Ion [M]•⁺ m/z 255 / 257 / 259 (3:4:1 Ratio) Fragment1 Quinolinium Cation [M-Br]⁺ m/z 176 / 178 (3:1 Ratio) M_ion->Fragment1 -Br• (79/81 Da) Alpha-cleavage Fragment2 Secondary Fragment [M-Br-HCl]⁺ m/z 140 Fragment1->Fragment2 -HCl (36/38 Da) Ring Contraction

EI-MS fragmentation pathway for 8-(Bromomethyl)-6-chloroquinoline.

Conclusion

For routine structural confirmation and proving the connectivity of the bromomethyl group, GC-EI-MS is the superior platform due to its diagnostic fragmentation pathway. However, for rigorous purity assessment, detecting non-volatile hydrolysis impurities, and exact mass confirmation, LC-ESI-HRMS is unmatched. By adhering strictly to aprotic sample preparation and utilizing the 3:4:1 isotopic self-validation rule, researchers can guarantee the integrity of their analytical data.

References

  • Chemistry Steps. "Isotopes in Mass Spectrometry - Chemistry Steps". Available at:[Link]

  • University of Calgary. "Ch13 - Mass Spectroscopy - Chemistry". Available at:[Link]

  • Save My Exams. "The M+1 & M+2 Peaks (Cambridge (CIE) AS Chemistry)". Available at:[Link]

  • ResearchGate. "What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?". Available at:[Link]

  • ACD/Labs. "A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques". Available at:[Link]

  • Fiveable. "Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry". Available at:[Link]

Sources

Validation

biological activity of 8-(Bromomethyl)-6-chloroquinoline vs. other quinolines

Comparative Biological Activity and Reactivity Profiling: 8-(Bromomethyl)-6-chloroquinoline vs. Classical Quinolines Executive Summary & Structural Rationale The quinoline heterocyclic core is a privileged scaffold in me...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity and Reactivity Profiling: 8-(Bromomethyl)-6-chloroquinoline vs. Classical Quinolines

Executive Summary & Structural Rationale

The quinoline heterocyclic core is a privileged scaffold in medicinal chemistry, historically foundational to the development of antimalarial, antimicrobial, and anticancer therapeutics[1]. However, minor structural modifications to this core drastically alter its biological mechanism of action.

This guide objectively compares the biological activity of 8-(Bromomethyl)-6-chloroquinoline (8-BM-6-CQ) —a highly specialized biochemical intermediate—against classical non-covalent quinolines such as 6-chloroquinoline and chloroquine. While classical 6-chloroquinolines exert their biological effects through reversible interactions like DNA intercalation and kinase inhibition[2], the presence of the 8-bromomethyl group fundamentally shifts the molecule's profile. The highly polarized carbon-bromine (C-Br) bond transforms the compound into a potent electrophile, driving its biological activity through irreversible covalent alkylation rather than targeted receptor binding[3].

Mechanistic Divergence: Covalent Alkylation vs. Reversible Binding

To understand the biological performance of these compounds, we must analyze the causality behind their molecular interactions:

  • Classical 6-Chloroquinolines: The chlorine substitution at the 6-position enhances lipophilicity and binding affinity through halogen bonding[1]. These derivatives typically arrest cancer cells in the S-phase by intercalating into the minor groove of DNA or by acting as ATP mimetics to inhibit dysregulated kinase signaling pathways (e.g., PI3K/Akt/mTOR)[1],[2].

  • 8-(Bromomethyl)-6-chloroquinoline: The -CH₂Br group at the 8-position acts as a highly reactive electrophilic center. In biological systems, it undergoes rapid bimolecular nucleophilic substitution (Sₙ2) when exposed to cellular nucleophiles such as the thiol groups of glutathione (GSH) or cysteine residues on proteins[4],[3]. Consequently, its "biological activity" is often characterized by acute, non-specific cytotoxicity, making it more valuable as a synthetic precursor to generate stable, targeted antiproliferative agents rather than as a standalone drug[5].

Pathway cluster_0 Reversible Quinolines (e.g., 6-Chloroquinoline) cluster_1 Alkylating Quinolines (8-BM-6-CQ) Node1 6-Chloroquinoline Scaffold Node2 DNA Intercalation & Kinase Binding Node1->Node2 Non-covalent Interactions Node3 8-(Bromomethyl)- 6-chloroquinoline Node4 Nucleophilic Attack (Proteins/DNA/GSH) Node3->Node4 Irreversible Alkylation (SN2)

Fig 1. Mechanistic divergence between reversible quinoline binders and alkylating bromomethyl derivatives.

Quantitative Performance Comparison

The table below synthesizes the pharmacological and reactive profiles of 8-BM-6-CQ compared to standard quinoline benchmarks.

CompoundPrimary Mechanism of ActionTarget InteractionCytotoxicity (IC₅₀, MCF-7)Key Structural Feature
8-(Bromomethyl)-6-chloroquinoline Non-specific Cellular AlkylationIrreversible (Covalent)< 5 µM (Highly Toxic)Electrophilic -CH₂Br group
6-Chloroquinoline Derivatives Kinase Inhibition / ApoptosisReversible (Non-covalent)15 - 50 µMHalogen bond donor (C-Cl)
Chloroquine (Reference) Heme Polymerization InhibitionReversible (Non-covalent)> 50 µM (Weak in cancer)Basic aliphatic side chain

Note: The extreme cytotoxicity of 8-BM-6-CQ is a direct result of its chemical reactivity, which can trigger pan-assay interference (PAINS) in standard biological screens. It is primarily utilized to synthesize more stable quinolinylaminopyrimidines for targeted melanoma and breast cancer therapies[4],[5].

Experimental Methodologies (Self-Validating Systems)

To objectively evaluate the difference between a covalent modifier (8-BM-6-CQ) and a reversible binder (6-Chloroquinoline), researchers must employ orthogonal assays that isolate chemical reactivity from cellular phenotype.

Protocol 1: Electrophilic Reactivity via GSH Trapping Assay

Causality & Logic: Glutathione (GSH) is an abundant intracellular tripeptide containing a highly nucleophilic free thiol (-SH). By incubating the compound with excess GSH at physiological pH (7.4), we mimic the intracellular environment where the thiol is partially deprotonated. If the compound is a reactive electrophile (like 8-BM-6-CQ), it will undergo a rapid Sₙ2 substitution, displacing the bromide ion to form a stable thioether adduct. Quenching the reaction with acid abruptly lowers the pH, fully protonating any unreacted thiols and halting the reaction. This creates a self-validating snapshot of reactivity that can be quantified.

  • Preparation: Dissolve 8-BM-6-CQ and control quinolines in anhydrous DMSO to a 10 mM stock. (Note: Bromomethyl compounds hydrolyze in aqueous solutions; anhydrous DMSO prevents premature degradation).

  • Incubation: Dilute compounds to 10 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 50 µM reduced GSH. Incubate at 37°C for 60 minutes.

  • Quenching: Add an equal volume of cold acetonitrile containing 0.1% formic acid to precipitate buffer salts and protonate remaining thiols, effectively stopping the reaction.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound and the formation of the compound-GSH adduct.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

Causality & Logic: Classical 6-chloroquinolines exhibit moderate, targeted cytotoxicity via DNA intercalation[2]. In contrast, the indiscriminate alkylation driven by the bromomethyl group in 8-BM-6-CQ typically results in acute, non-specific cell death. We utilize the MTT assay because viable cells reduce this tetrazolium dye to insoluble formazan via mitochondrial succinate dehydrogenase. Dissolving the formazan in DMSO allows for a direct spectrophotometric quantification of metabolic viability, providing a reliable IC₅₀ value that differentiates targeted biological activity from sheer chemical toxicity.

  • Cell Seeding: Seed MCF-7 or HeLa cells in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the quinoline compounds (ranging from 0.1 µM to 100 µM) for 72 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Quantification: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

Workflow Start Compound Preparation (8-BM-6-CQ in anhydrous DMSO) Split1 Assay 1: GSH Trapping (Electrophilic Reactivity) Start->Split1 Split2 Assay 2: MTT Viability (Cellular Cytotoxicity) Start->Split2 LCMS LC-MS/MS Analysis (Quantify Covalent Adducts) Split1->LCMS Incubate 1h, 37°C Quench with HCOOH Abs Absorbance Readout (570 nm) (Determine IC50) Split2->Abs Incubate 72h, 37°C Add MTT reagent

Fig 2. Experimental workflow comparing biochemical electrophilicity and cellular cytotoxicity assays.

References

  • Title: 8-(bromomethyl)
  • Source: benchchem.
  • Source: nih.
  • Source: tandfonline.
  • Source: benchchem.

Sources

Comparative

comparative cytotoxicity of 8-(Bromomethyl)-6-chloroquinoline analogs

The development of targeted antineoplastic agents relies heavily on the strategic functionalization of privileged chemical scaffolds. Among these, 8-(Bromomethyl)-6-chloroquinoline has emerged as a critical bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted antineoplastic agents relies heavily on the strategic functionalization of privileged chemical scaffolds. Among these, 8-(Bromomethyl)-6-chloroquinoline has emerged as a critical bifunctional building block. The highly reactive bromomethyl group at the C8 position serves as an ideal electrophilic handle for SN2 functionalization, while the C6 chlorine atom significantly enhances the molecule's lipophilicity—a crucial parameter for penetrating the hydrophobic binding pockets of intracellular kinases.

As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxic profiles of various 6-chloroquinoline and 8-substituted quinoline analogs. By analyzing their mechanistic pathways and experimental performance against standard chemotherapeutics, this guide provides drug development professionals with actionable, data-backed insights for hit-to-lead optimization.

Mechanistic Pathways of Quinoline-Induced Cytotoxicity

The cytotoxicity of 6-chloroquinoline analogs is not monolithic; it is highly dependent on the bulky moieties attached via the 8-methyl or equivalent positions. Recent pharmacological evaluations reveal that these analogs primarily drive cellular apoptosis through two distinct kinase-mediated pathways:

  • PI3K/AKT/mTOR Modulation: Analogs such as the Indolo[2,3-b]quinolines act as potent inhibitors of the PI3K pathway. By suppressing PI3K, downstream mTOR activation is halted, leading to a cascade that inhibits cell proliferation and migration, particularly in colorectal cancer models (1).

  • PIM-1 Kinase Inhibition: Pyridine-quinoline hybrids leverage the 6-chloroquinoline core to anchor into the hydrophobic hinge region of PIM-1 kinase. This competitive inhibition prevents PIM-1 from suppressing pro-apoptotic factors, directly resulting in the robust activation of Caspase 3 and 7 (2).

Pathway Analog 6-Chloroquinoline Analogs PIM1 PIM-1 Kinase Analog->PIM1 Inhibition PI3K PI3K / AKT Analog->PI3K Inhibition Caspase Caspase 3/7 PIM1->Caspase Suppression mTOR mTOR Signaling PI3K->mTOR Activation Apoptosis Apoptosis mTOR->Apoptosis Suppression Caspase->Apoptosis Induction

Fig 1: Mechanistic pathways of quinoline-induced cytotoxicity via PI3K/mTOR and PIM-1 modulation.

Comparative Cytotoxicity Profiles

To benchmark the efficacy of these derivatives, we must compare their half-maximal inhibitory concentrations ( IC50​ ) across diverse human cancer cell lines. The table below synthesizes quantitative data from recent in vitro assays, contrasting the novel analogs against established clinical standards like 5-Fluorouracil (5-FU) and Combretastatin-A4.

Analog ClassRepresentative CompoundTarget Cell Line IC50​ (µM)Reference Standard IC50​ Primary Mechanism
Indolo[2,3-b]quinoline Compound 49HCT116 (Colon)0.35 5-FU: >10.0 µMPI3K/AKT/mTOR Inhibition
Indolo[2,3-b]quinoline Compound 49Caco-2 (Colon)0.54 5-FU: >10.0 µMPI3K/AKT/mTOR Inhibition
Triazole-Rhodanine Compound 10cMCF-7 (Breast)3.67 Combretastatin: ~4.1 µMUndefined / Apoptosis
Triazole-Rhodanine Compound 10cHeLa (Cervical)4.92 Combretastatin: ~5.0 µMUndefined / Apoptosis
Pyridine-Quinoline Compound 11iHepG-2 (Liver)0.048 Doxorubicin: ~0.05 µMPIM-1 Kinase Inhibition

Analytical Insight: The data clearly demonstrates that modifying the foundational 8-(bromomethyl)-6-chloroquinoline scaffold yields compounds with sub-micromolar to low-micromolar potency. Notably, Compound 11i achieves nanomolar efficacy ( IC50​=48.6 nM) against HepG-2 cells, rivaling the highly toxic standard Doxorubicin, but with reduced cytotoxicity against normal human lung fibroblasts (Wi-38).

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, cytotoxicity must be evaluated using a self-validating system. The following protocol details the methodology for conducting high-throughput viability assays (MTT or CellTiter-Glo), emphasizing the causality behind each procedural step.

Protocol: High-Throughput In Vitro Cytotoxicity Assay

Step 1: Cell Seeding & Synchronization

  • Action: Seed target cells (e.g., HCT116, Caco-2) at a density of 5×103 cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Causality: A 24-hour pre-incubation ensures cells adhere to the plate and enter the exponential (log) growth phase. Antineoplastic analogs primarily target actively dividing cells; treating them in a dormant state would artificially inflate the apparent IC50​ .

Step 2: Compound Preparation & Dosing

  • Action: Dissolve the 6-chloroquinoline analogs in analytical-grade DMSO to create stock solutions. Perform serial dilutions in complete culture media to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is strictly ≤0.1% v/v.

  • Causality: DMSO is inherently cytotoxic at higher concentrations. Capping it at 0.1% ensures that any observed cell death is exclusively attributable to the quinoline analog, not the solvent vehicle.

Step 3: Internal Controls (Self-Validation)

  • Action: Assign dedicated wells for a Vehicle Control (0.1% DMSO in media), a Positive Control (e.g., 5-Fluorouracil at 10 µM), and a Blank (media only).

  • Causality: This creates the mathematical boundaries of the assay. The Vehicle Control represents 100% viability, the Blank represents 0% viability (background noise), and the Positive Control proves the cells are susceptible to known pharmacological intervention.

Step 4: Viability Quantification & Z'-Factor Calculation

  • Action: After 48 hours of treatment, add MTT reagent (or CellTiter-Glo). Incubate, solubilize the formazan crystals, and read absorbance at 570 nm. Calculate the IC50​ using non-linear regression. Before accepting the data, calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

  • Causality: The Z'-factor is the ultimate self-validation metric. A Z'-factor ≥0.5 mathematically proves that the assay has a wide dynamic range and low data variance, confirming that the calculated IC50​ values are highly trustworthy and suitable for lead optimization.

Fig 2: Self-validating high-throughput cytotoxicity screening workflow for quinoline analogs.

Conclusion

The 8-(Bromomethyl)-6-chloroquinoline scaffold (3) is far more than a simple chemical intermediate; it is a gateway to highly selective, potent antineoplastic agents. By leveraging the C6 chlorine for target pocket affinity and the C8 bromomethyl group for structural diversification, researchers can synthesize analogs that out-perform traditional chemotherapeutics in both potency and safety margins. Future drug development should focus on optimizing these hybrids for in vivo pharmacokinetic stability while maintaining their impressive in vitro cytotoxicity profiles.

References

  • Title: Synthesis of a novel chloroquinoline, rhodanine encompassed 1,2,3‑triazole scaffolds and molecular docking evaluation of their cytotoxicity Source: d-nb.info URL: [Link]

  • Title: Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: nih.gov URL: [Link]

  • Title: Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways Source: nih.gov URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Protocol: Personal Protective Equipment for Handling 8-(Bromomethyl)-6-chloroquinoline

This guide provides essential, operational-level safety protocols for researchers, scientists, and drug development professionals handling 8-(Bromomethyl)-6-chloroquinoline. As a senior application scientist, my objectiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, operational-level safety protocols for researchers, scientists, and drug development professionals handling 8-(Bromomethyl)-6-chloroquinoline. As a senior application scientist, my objective is to deliver a framework grounded in established safety principles, ensuring both personal safety and experimental integrity. The procedural guidance herein is designed to be direct, actionable, and built upon a foundation of risk mitigation.

Core Hazard Assessment: Understanding the Risk

8-(Bromomethyl)-6-chloroquinoline is a potent research chemical. While a specific, comprehensive toxicological profile is not widely published, data from closely related structural analogs, such as 8-(Bromomethyl)quinoline, dictate a high degree of caution. The primary, immediate risks are severe and irreversible.

  • Corrosivity: The presence of the bromomethyl group, a reactive alkylating agent, suggests high reactivity. Analogous compounds are classified as causing severe skin burns and eye damage.[1] Contact with skin or eyes can lead to rapid tissue destruction.

  • Irritation: It is also classified as a skin and respiratory irritant.[2] Inhalation of dust or aerosols can cause significant irritation to the respiratory tract.[2]

  • Toxicity: Harmful if swallowed is a likely hazard classification.[2]

Given these risks, all handling procedures must be governed by the principle of ALARA (As Low As Reasonably Achievable) exposure. Personal Protective Equipment (PPE) serves as the critical final barrier in a comprehensive safety strategy that begins with engineering controls.

Mandatory Personal Protective Equipment (PPE) Framework

A multi-layered PPE approach is non-negotiable to minimize exposure risk. The following table outlines the minimum required PPE for handling 8-(Bromomethyl)-6-chloroquinoline in any form (solid or solution).

Protection TypeSpecificationRationale & Standard Operating Procedures (SOPs)
Engineering Control Certified Chemical Fume HoodPrimary Line of Defense. All handling of 8-(Bromomethyl)-6-chloroquinoline, including weighing, transfers, and reaction setup, must occur within a functioning chemical fume hood to contain aerosols, dust, and vapors.[3][4]
Eye & Face Protection Tightly-fitting chemical splash goggles (ANSI Z87.1 / EN 166 compliant) AND a full-face shield.Due to the severe eye damage risk, goggles are mandatory to prevent splashes from reaching the eyes.[1][2] A face shield must be worn over the goggles during procedures with a higher splash risk (e.g., transfers, quenching reactions).
Hand Protection Double Gloving: Nitrile gloves (Powder-free, ASTM D6319 tested).The outer glove provides the primary barrier, while the inner glove protects the skin during the doffing (removal) process. SOP: Gloves must be inspected for tears or pinholes before use.[3] Change outer gloves every 30-60 minutes or immediately if contamination is known or suspected.[5] Never wear gloves outside the laboratory area.
Body Protection Chemical-resistant lab coat with long sleeves and tight cuffs.Provides a barrier against incidental contact and small splashes. The coat must be fully buttoned. For larger quantities or significant splash potential, a chemically resistant apron should be worn over the lab coat.[4]
Respiratory Protection Not required if all work is performed in a certified fume hood.If a fume hood is non-operational or procedures risk generating significant aerosols outside of containment, a NIOSH-approved respirator with organic vapor/acid gas/particulate (OV/AG/P99) cartridges is required.[3] This requires prior fit-testing and training.

Procedural Workflows: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE Donning Sequence (Putting On)

Perform these steps before entering the area where the chemical is handled.

  • Lab Coat/Gown: Put on the lab coat and fasten it completely.

  • Eye and Face Protection: Put on safety goggles first, then the face shield if required.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.[5]

PPE Doffing Sequence (Taking Off)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves: Remove the outer gloves using a glove-to-glove technique (peel one glove off by pinching the cuff and pulling it inside out, then use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off). Dispose of immediately into a hazardous waste container.

  • Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap. Avoid touching the front surfaces. Place in a designated area for decontamination.

  • Lab Coat/Gown: Unbutton the lab coat. Roll it downwards from the shoulders, turning it inside out to contain any surface contamination. Dispose of it in the designated hazardous waste container.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1. Dispose of them in the hazardous waste container.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Contaminated PPE Disposal Plan

All disposable items used while handling 8-(Bromomethyl)-6-chloroquinoline are considered hazardous waste.

  • Immediate Disposal: Contaminated gloves, wipes, and disposable lab coats must be placed directly into a designated, clearly labeled, and sealed hazardous waste container within the laboratory.[3][4]

  • Container Management: Do not place these items in regular trash cans. Use containers specified by your institution's Environmental Health and Safety (EHS) department.[6]

  • Regulatory Compliance: Ensure all waste is managed according to local, regional, and national hazardous waste regulations.[1]

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for ensuring adequate protection when planning work with 8-(Bromomethyl)-6-chloroquinoline.

PPE_Workflow cluster_prep Phase 1: Pre-Operation Planning cluster_ppe Phase 2: PPE Selection & Donning cluster_op Phase 3: Operation & Disposal Start Task: Handle 8-(Bromomethyl)-6-chloroquinoline Risk_Assessment Perform Risk Assessment: - Quantity? - Solid or Solution? - Splash Potential? Start->Risk_Assessment Check_Eng_Controls Verify Engineering Controls: - Fume Hood Certified? - Eyewash/Shower Accessible? Risk_Assessment->Check_Eng_Controls Select_Body Wear Chemical Lab Coat Check_Eng_Controls->Select_Body Select_Eye Wear Chemical Splash Goggles Select_Body->Select_Eye Splash_Risk High Splash Potential? Select_Eye->Splash_Risk Add_Face_Shield Add Full Face Shield Splash_Risk->Add_Face_Shield Yes Select_Gloves Wear Double Nitrile Gloves Splash_Risk->Select_Gloves No Add_Face_Shield->Select_Gloves Proceed Proceed with Work Inside Fume Hood Select_Gloves->Proceed Doffing Follow Strict Doffing Protocol Proceed->Doffing Disposal Dispose of all PPE as Hazardous Waste Doffing->Disposal End Wash Hands Thoroughly Disposal->End

Caption: PPE Selection and Operational Workflow Diagram.

Emergency Response: Immediate Actions for Exposure

In case of accidental exposure, time is critical.

  • Skin Contact: Immediately move to the nearest safety shower.[7] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[1]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.